Cdk12-IN-5
Description
Properties
Molecular Formula |
C18H15F5N8O |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-yl-8-(trifluoromethyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C18H15F5N8O/c19-10-1-2-11-14(13(10)20)27-12(26-11)8-24-16-29-17(30-3-5-32-6-4-30)28-15-9(18(21,22)23)7-25-31(15)16/h1-2,7H,3-6,8H2,(H,26,27)(H,24,28,29) |
InChI Key |
XFZQHKMIWRKKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=NN3C(=N2)NCC4=NC5=C(N4)C=CC(=C5F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Selective CDK12 Degrader
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "Cdk12-IN-5". Therefore, this guide will focus on a well-characterized and representative selective CDK12 degrader, BSJ-4-116 , to fulfill the user's request for an in-depth technical overview, including its discovery, synthesis, and biological characterization.
Cyclin-dependent kinase 12 (CDK12) has emerged as a significant therapeutic target in oncology due to its critical role in regulating the transcription of genes involved in the DNA damage response (DDR).[1][2] The development of small molecules that selectively target CDK12 has been a challenge because of the high degree of homology within the kinase domains of transcriptional CDKs, particularly CDK13.[1][2] This guide details the rational design, synthesis, and mechanism of action of BSJ-4-116, a selective CDK12 degrader.
Discovery and Rational Design
BSJ-4-116 was developed through a rational design approach aimed at achieving selectivity for CDK12 degradation.[1][2] This molecule is a heterobifunctional degrader, consisting of a ligand that binds to CDK12, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK12. The design of BSJ-4-116 was guided by the structure of previously developed CDK inhibitors and degraders, with modifications to enhance selective binding to CDK12 over other kinases.[2]
Synthesis Pathway
The synthesis of pyrazolopyrimidine derivatives, a common scaffold for kinase inhibitors, often involves the condensation of a pyrazole precursor with a pyrimidine ring system.[3][4][5][6][7] While the exact, step-by-step synthesis of BSJ-4-116 is proprietary and not fully detailed in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles for similar molecules. The general approach involves the synthesis of the CDK12-binding moiety, the E3 ligase-recruiting moiety, and the linker, followed by their conjugation.
Caption: Generalized synthetic pathway for a CDK12 degrader like BSJ-4-116.
Mechanism of Action
BSJ-4-116 functions as a molecular glue, inducing the proximity of CDK12 and an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of CDK12 by the proteasome.[1][2] This targeted degradation of CDK12 results in the premature cleavage and polyadenylation of DDR genes, disrupting the DNA damage response in cancer cells.[1][2] This mechanism provides a highly selective approach to inhibit CDK12 function.
Caption: Mechanism of action of BSJ-4-116 leading to CDK12 degradation.
Quantitative Biological Data
The biological activity of BSJ-4-116 has been characterized through various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Cell Line | Value | Reference |
| Degradation (DC₅₀) | Jurkat | < 10 nM (at 6h) | [2] |
| Anti-proliferative (IC₅₀) | Various Cancer Cell Lines | Potent effects reported | [1] |
| Selectivity | Proteomics | Selective for CDK12 over CDK13 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of BSJ-4-116.
Objective: To quantify the extent of CDK12 protein degradation upon treatment with BSJ-4-116.
Protocol:
-
Cell Culture and Treatment: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded at a density of 1x10⁶ cells/mL and treated with varying concentrations of BSJ-4-116 or DMSO as a control for 6 hours.
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against CDK12, CDK13, and a loading control (e.g., α-tubulin) overnight at 4°C.
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Objective: To assess the selectivity of BSJ-4-116 for CDK12 degradation across the proteome.
Protocol:
-
Sample Preparation: Cells are treated with BSJ-4-116 or DMSO. Proteins are extracted, reduced, alkylated, and digested (e.g., with trypsin).
-
TMT Labeling: Peptides from each condition are labeled with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are used to identify and quantify proteins. The relative abundance of each protein in the BSJ-4-116-treated sample is compared to the control to identify proteins that are significantly degraded.
Objective: To determine the anti-proliferative effects of BSJ-4-116.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of BSJ-4-116 for 72 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read, and the IC₅₀ value is calculated by fitting the dose-response curve.
References
- 1. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
The Impact of Cdk12-IN-5 on DNA Damage Response Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of gene transcription, with a pronounced role in maintaining genomic stability through the control of DNA damage response (DDR) gene expression.[1][2][3] Inhibition of CDK12 represents a promising therapeutic strategy in oncology, particularly for cancers with specific genetic backgrounds. This technical guide provides an in-depth overview of the effects of Cdk12-IN-5, a potent and selective CDK12 inhibitor, on the expression of key DDR genes. We will delve into the underlying molecular mechanisms, present available quantitative data, and provide detailed experimental protocols for researchers to investigate these effects in their own work.
Introduction: CDK12 - A Key Transcriptional Regulator of the DNA Damage Response
CDK12 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin K, plays a pivotal role in the regulation of transcriptional elongation.[1][4] The primary substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII).[1] Specifically, CDK12 phosphorylates serine 2 (Ser2) and serine 5 (Ser5) residues within the heptapeptide repeats of the RNAPII CTD.[5] This phosphorylation is crucial for the transition from transcription initiation to productive elongation, as well as for the co-transcriptional processing of mRNA, including splicing and polyadenylation.[1][6]
A growing body of evidence has demonstrated that CDK12's regulatory function is particularly important for the expression of a subset of long and complex genes, a category that includes many essential components of the DNA damage response network.[1][3] Key DDR pathways, such as homologous recombination (HR), are reliant on the proper expression of genes like BRCA1, BRCA2, ATM, ATR, FANCI, and FANCD2.[1][3][7] By ensuring the faithful transcription of these genes, CDK12 acts as a guardian of genomic integrity.
Mechanism of Action: How this compound Disrupts DDR Gene Expression
Inhibition of CDK12 by small molecules like this compound disrupts its kinase activity, leading to a cascade of events that culminate in the downregulation of DDR gene expression. The primary mechanisms are:
-
Impaired Transcriptional Elongation: By preventing the phosphorylation of the RNAPII CTD, CDK12 inhibition causes the polymerase to stall and dissociate from the DNA template, particularly on long genes.[3][6] This leads to a reduction in the production of full-length mRNA transcripts for many DDR genes.
-
Premature Cleavage and Polyadenylation (PCPA): CDK12 plays a role in suppressing the recognition of cryptic polyadenylation signals within the introns of genes.[1][6] When CDK12 is inhibited, these intronic polyadenylation sites become active, leading to premature cleavage and polyadenylation of the nascent RNA transcript.[6] This results in the production of truncated, non-functional proteins. DDR genes are particularly susceptible to this mechanism due to their characteristically long gene bodies with a high number of introns.[1][6]
The overall effect of these mechanisms is a functional deficiency in key DNA repair pathways, leading to a "BRCAness" phenotype in treated cells. This acquired vulnerability can be exploited therapeutically, for instance, by sensitizing cancer cells to PARP inhibitors.[3]
Quantitative Data on the Effect of this compound on DDR Gene Expression
While extensive quantitative data for this compound across a wide range of DDR genes is still emerging, the available information, combined with data from other CDK12 inhibitors and genetic knockdown studies, provides a clear picture of its expected impact.
| Gene | Pathway | Effect of CDK12 Inhibition | Quantitative Data for this compound | Reference |
| BRCA1 | Homologous Recombination | Downregulation | IC50 = 3.23 nM for mRNA inhibition in MDA-MB-231 cells | Patent: WO2021116178A1 |
| BRCA2 | Homologous Recombination | Downregulation | Not yet reported | [3] |
| ATM | DNA Damage Sensing | Downregulation | Not yet reported | [7] |
| ATR | DNA Damage Sensing | Downregulation | Not yet reported | [1][7] |
| FANCI | Fanconi Anemia | Downregulation | Not yet reported | [1][7] |
| FANCD2 | Fanconi Anemia | Downregulation | Not yet reported | [1] |
Experimental Protocols
To assist researchers in validating the effects of this compound on DDR gene expression, we provide the following detailed experimental protocols.
Western Blotting for DDR Protein Expression
Objective: To determine the effect of this compound on the protein levels of key DDR factors.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, OVCAR-3)
-
This compound (and DMSO as vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRCA1, anti-ATR, anti-p-RNAPII Ser2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound and a DMSO control for the desired time period (e.g., 24, 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and run on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (RT-qPCR) for DDR Gene Expression
Objective: To quantify the changes in mRNA levels of specific DDR genes following this compound treatment.
Materials:
-
Treated cells (as in 4.1)
-
RNA isolation kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target DDR genes and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Isolation: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform qPCR using primers for your genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
RNA-Sequencing (RNA-Seq) for Transcriptome-wide Analysis
Objective: To obtain a global view of the transcriptional changes induced by this compound.
Materials:
-
High-quality total RNA from treated and control cells
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Protocol:
-
RNA Quality Control: Assess the quality and integrity of the isolated RNA.
-
Library Preparation: Prepare sequencing libraries from the RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencer.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or downregulated by this compound.
-
Conduct pathway analysis to identify enriched biological processes, such as the DNA damage response.
-
Conclusion and Future Directions
This compound is a potent inhibitor of CDK12 that effectively downregulates the expression of key DNA damage response genes, most notably BRCA1. This activity is rooted in CDK12's fundamental role in regulating transcriptional elongation and preventing premature cleavage and polyadenylation of long genes. The targeted disruption of the DDR machinery by this compound and other similar inhibitors holds significant therapeutic promise, particularly in creating synthetic lethality with PARP inhibitors in cancers that are proficient in homologous recombination.
Further research is warranted to fully elucidate the quantitative effects of this compound across the entire spectrum of DDR genes and in various cancer contexts. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake these investigations and contribute to the growing understanding of CDK12 inhibition as a valuable anti-cancer strategy.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rubendries.com [rubendries.com]
- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
Cdk12-IN-5 and Its Impact on Alternative Splicing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription elongation and co-transcriptional processes, including alternative splicing. Its inhibition presents a promising therapeutic strategy in oncology, particularly due to its role in modulating the expression of genes involved in the DNA damage response (DDR). Cdk12-IN-5 is a potent and selective inhibitor of CDK12. This technical guide provides an in-depth overview of the mechanism of action of this compound, its profound impact on alternative splicing, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and leverage the therapeutic potential of CDK12 inhibition.
Introduction to CDK12 and its Role in Alternative Splicing
Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, functions as a key transcriptional kinase. The primary substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). Specifically, CDK12 phosphorylates the serine 2 residue (Ser2) of the YSPTSPS heptapeptide repeats within the RNAPII CTD. This phosphorylation event is a hallmark of productive transcription elongation and serves as a docking platform for various mRNA processing factors, including those involved in splicing.
The intricate process of alternative splicing allows for the generation of multiple distinct mRNA transcripts, and consequently protein isoforms, from a single gene. This mechanism is essential for expanding the proteomic diversity and regulating gene expression. Co-transcriptional splicing, where splicing occurs concurrently with transcription, is tightly coupled to the elongation phase of transcription. The phosphorylation status of the RNAPII CTD, orchestrated by kinases such as CDK12, plays a pivotal role in recruiting splicing factors to the nascent pre-mRNA, thereby influencing splice site selection and the efficiency of splicing.
Studies have demonstrated that inhibition or depletion of CDK12 leads to significant global alterations in alternative splicing. A prominent effect of CDK12 inhibition is the disruption of alternative last exon (ALE) splicing, often leading to the production of truncated protein isoforms.[1][2] Furthermore, CDK12 inhibition has been shown to cause an increase in intron retention and exon skipping events.[3][4] This widespread dysregulation of splicing, particularly of genes involved in the DNA damage response (DDR) pathway, underlies the synthetic lethality observed with PARP inhibitors in CDK12-deficient cancers.
This compound: A Potent and Selective CDK12 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for CDK12. Understanding its biochemical and cellular activity is crucial for its application as a research tool and potential therapeutic agent.
Biochemical and Cellular Activity of this compound
Comprehensive quantitative data on the specific effects of this compound on alternative splicing at a genome-wide level is not extensively available in the public domain. However, based on studies of other potent CDK12 inhibitors, a significant impact on alternative splicing is anticipated. The following tables present known quantitative data for this compound and representative data from studies on other CDK12 inhibitors to illustrate the expected effects.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
|---|---|
| This compound | |
| CDK12 | 23.9 |
| CDK9 | >10,000 |
| CDK7 | >10,000 |
| CDK2 | >10,000 |
| CDK1 | >10,000 |
Data obtained from publicly available sources. This table highlights the selectivity of this compound for CDK12 over other cyclin-dependent kinases.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
|---|---|---|
| Jurkat | Cell Viability | 4.8 |
| MOLM-13 | Cell Viability | 7.2 |
Data obtained from publicly available sources.
Table 3: Representative Impact of CDK12 Inhibition on Alternative Splicing Events (Data from THZ531, a potent CDK12/13 inhibitor)
| Splicing Event Type | Number of Significantly Altered Events |
|---|---|
| Skipped Exon (SE) | 1,578 |
| Alternative 3' Splice Site (A3SS) | 452 |
| Alternative 5' Splice Site (A5SS) | 311 |
| Mutually Exclusive Exons (MXE) | 189 |
| Retained Intron (RI) | 1,245 |
This data is representative of the effects of potent CDK12 inhibition and is derived from studies using the inhibitor THZ531.[3] Similar effects on these classes of splicing events are anticipated with this compound treatment.
Table 4: Representative Genes with Significant Changes in Percent Spliced In (PSI) upon CDK12 Inhibition (Data from THZ531)
| Gene Symbol | Splicing Event Type | ΔPSI | Description |
|---|---|---|---|
| AR | SE | -0.25 | Androgen Receptor |
| ATM | ALE | -0.32 | ATM Serine/Threonine Kinase |
| BRCA1 | SE | -0.21 | BRCA1 DNA Repair Associated |
| FANCD2 | RI | +0.18 | FA Complementation Group D2 |
| ATR | ALE | -0.28 | ATR Serine/Threonine Kinase |
This table provides examples of genes involved in the DNA damage response and other key cellular processes that are subject to alternative splicing changes upon CDK12 inhibition. The ΔPSI values represent the change in the percent spliced in upon treatment with a CDK12 inhibitor. Data is representative from studies using THZ531.[3]
Signaling Pathways and Experimental Workflows
CDK12 Signaling Pathway in Transcription and Splicing
The central role of CDK12 in coordinating transcription and splicing is depicted in the following signaling pathway.
Caption: CDK12-mediated phosphorylation of RNAPII CTD and its inhibition by this compound.
Experimental Workflow for Assessing the Impact of this compound on Alternative Splicing
A typical workflow to investigate the effects of this compound on alternative splicing is outlined below.
Caption: Workflow for analyzing this compound's effect on alternative splicing.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
RNA Sequencing for Alternative Splicing Analysis
Objective: To identify and quantify global changes in alternative splicing upon treatment with this compound.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Plate cells at a suitable density in 6-well plates and treat with this compound (at a concentration determined from viability assays, e.g., 10x IC50) or DMSO for a specified time (e.g., 24 hours).
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is recommended.
-
-
Library Preparation:
-
Start with 1-2 µg of total RNA.
-
Deplete ribosomal RNA (rRNA) using a kit such as the Ribo-Zero Gold Kit (Illumina).
-
Fragment the rRNA-depleted RNA using enzymatic or chemical methods to the desired size range (e.g., 200-500 bp).
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR. The number of cycles should be minimized to avoid amplification bias.
-
Purify the final library and assess its quality and concentration using a Bioanalyzer and Qubit fluorometer.
-
-
Sequencing:
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq) to a recommended depth of at least 50 million paired-end reads per sample for robust alternative splicing analysis. A read length of 100-150 bp is ideal for capturing splice junctions.
-
Bioinformatic Analysis of Alternative Splicing (using rMATS)
Objective: To identify and quantify differential alternative splicing events from RNA-Seq data.
Protocol:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Alignment: Align the trimmed reads to the reference genome using a splice-aware aligner such as STAR.
-
rMATS Analysis:
-
Use the rMATS (replicate Multivariate Analysis of Transcript Splicing) software to identify and quantify five major types of alternative splicing events: skipped exon (SE), alternative 3' splice site (A3SS), alternative 5' splice site (A5SS), mutually exclusive exons (MXE), and retained intron (RI).
-
Provide the alignment (BAM) files for the this compound treated and control samples as input to rMATS.
-
rMATS will calculate the "Percent Spliced In" (PSI or Ψ) value for each event in each sample and perform a statistical test to identify significant differences between the conditions.
-
The output will include tables of significantly altered splicing events, along with their corresponding gene, event type, PSI values, and statistical significance.
-
Conclusion
This compound is a valuable tool for dissecting the role of CDK12 in transcription and alternative splicing. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The inhibition of CDK12 by this compound is expected to induce widespread changes in alternative splicing, particularly affecting long genes and those involved in the DNA damage response. The experimental protocols provided in this guide offer a framework for researchers to investigate these effects in detail. Further studies elucidating the precise landscape of splicing alterations induced by this compound will be instrumental in advancing our understanding of CDK12 biology and its therapeutic potential.
References
Cdk12-IN-5: A Targeted Approach to Disrupting Cancer Progression in Breast, Ovarian, and Prostate Carcinomas
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and genomic stability, playing a multifaceted role in the development and progression of various cancers. Its context-dependent function, acting as both a tumor promoter and suppressor, makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical selective CDK12 inhibitor, Cdk12-IN-5, detailing its mechanism of action, efficacy in specific cancer types, and the experimental methodologies used for its characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting CDK12.
Introduction to CDK12 in Cancer
CDK12 is a serine/threonine kinase that, in complex with its partner Cyclin K, phosphorylates the C-terminal domain of RNA polymerase II. This action is crucial for the transcriptional elongation of a specific subset of long genes, many of which are integral to the DNA Damage Response (DDR) pathway.[1][2] Consequently, the functional status of CDK12 profoundly impacts a cell's ability to repair DNA damage, a hallmark of cancer.
The role of CDK12 is notably distinct across different cancer types:
-
Breast Cancer: In HER2-positive breast cancer, CDK12 is often co-amplified with the HER2 oncogene and acts as a tumor promoter.[3][4] It has been implicated in driving tumor initiation and resistance to anti-HER2 therapies through the activation of WNT and ErbB-PI3K-AKT signaling pathways.[3][5] Conversely, in triple-negative breast cancer (TNBC), CDK12 can function as a tumor suppressor, and its loss is associated with a "BRCAness" phenotype, suggesting sensitivity to PARP inhibitors.[3]
-
Ovarian Cancer: In high-grade serous ovarian cancer (HGSOC), CDK12 frequently harbors loss-of-function mutations, positioning it as a tumor suppressor.[6][7] Inactivation of CDK12 impairs homologous recombination (HR) repair by downregulating the expression of key DDR genes, including BRCA1, creating a synthetic lethal vulnerability to PARP inhibitors.[6][7][8]
-
Prostate Cancer: Similar to ovarian cancer, biallelic loss of CDK12 is observed in a subset of metastatic castration-resistant prostate cancer (mCRPC) and is associated with an aggressive phenotype.[9][10] CDK12 loss in prostate cancer can lead to increased MYC signaling and a distinct genomic instability signature, presenting opportunities for targeted therapies.[10][11]
This compound: A Potent and Selective CDK12 Inhibitor
This compound is a pyrazolotriazine-based compound identified as a potent and selective inhibitor of CDK12. Its mechanism of action involves competitive binding to the ATP-binding pocket of CDK12, thereby preventing the phosphorylation of its substrates and disrupting downstream signaling pathways.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and the general effects of CDK12 inhibition in relevant cancer cell lines.
Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound
| Compound | Target/Assay | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | CDK12 Kinase Activity | - | - | 23.9 | |
| This compound | BRCA1 mRNA Expression | MDA-MB-231 | Triple-Negative Breast Cancer | 3.23 | |
| This compound | Antiproliferative Activity | MDA-MB-231 | Triple-Negative Breast Cancer | 4.19 | |
| This compound | Antiproliferative Activity | CAL-120 | Breast Cancer | 3.57 |
Table 2: Antiproliferative Activity of Other CDK12 Inhibitors in Ovarian and Prostate Cancer Cell Lines (for context)
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| THZ531 | Ovarian Cancer | OVCAR-8 | 50-200 | |
| THZ531 | Ovarian Cancer | A2780 | Not specified | [9] |
| THZ531 | Prostate Cancer | LNCaP | Not specified | |
| YJ9069 (degrader) | Prostate Cancer | VCaP | < 20 | [11] |
Note: Specific IC50 values for this compound in ovarian and prostate cancer cell lines are not publicly available at the time of this guide's compilation.
Core Signaling Pathways Modulated by CDK12 Inhibition
Inhibition of CDK12 by this compound is predicted to impact several critical signaling pathways, leading to cancer cell death and sensitization to other therapies.
DNA Damage Response (DDR) Pathway
A primary consequence of CDK12 inhibition is the downregulation of key genes involved in the DDR pathway, particularly those essential for homologous recombination (HR) repair. This creates a "BRCAness" phenotype, rendering cancer cells highly susceptible to DNA-damaging agents and PARP inhibitors.
WNT/β-catenin and ErbB-PI3K-AKT Signaling in Breast Cancer
In HER2-positive breast cancer, CDK12 can act as an oncogene by promoting the expression of genes that activate the WNT/β-catenin and ErbB-PI3K-AKT pathways. These pathways are crucial for cancer stem cell (CSC) self-renewal and therapeutic resistance. Inhibition of CDK12 is therefore expected to suppress these pro-tumorigenic signals.[3][5]
MYC Signaling in Prostate Cancer
In castration-resistant prostate cancer with CDK12 loss, there is an observed upregulation of MYC signaling.[11] This suggests a complex interplay where CDK12 normally represses MYC activity. Therefore, the effect of a CDK12 inhibitor like this compound in this context requires further investigation, but it highlights the intricate role of CDK12 in prostate cancer biology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTS/CCK-8)
This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. biorxiv.org [biorxiv.org]
- 7. CDK12 loss drives prostate cancer progression, transcription-replication conflicts, and synthetic lethality with paralog CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK12 regulates alternative last exon mRNA splicing and promotes breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
The Role of Cdk12-IN-5 in Inducing Synthetic Lethality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional elongation, particularly for a subset of long genes integral to the DNA Damage Response (DDR). Inhibition of CDK12 creates a state of "BRCAness" by downregulating key homologous recombination (HR) repair proteins, thereby inducing a synthetic lethal phenotype in cancer cells when combined with agents targeting parallel DNA repair pathways, most notably PARP inhibitors. This technical guide provides an in-depth analysis of the mechanism by which CDK12 inhibitors, exemplified by Cdk12-IN-5, induce synthetic lethality. It includes a summary of quantitative data for relevant inhibitors, detailed experimental methodologies for key validation assays, and visual representations of the core signaling pathways and experimental workflows.
Introduction: CDK12 and the Concept of Synthetic Lethality
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, functions as a critical transcriptional regulator. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key modification for promoting the elongation phase of transcription.[1][2] Uniquely, CDK12's activity is essential for the full-length transcription of a specific cohort of long genes, many of which are crucial components of the DNA Damage Response (DDR) network, including BRCA1, ATM, and FANCD2.[3][4]
Loss-of-function mutations or inhibition of CDK12 leads to premature cleavage and polyadenylation of these long gene transcripts, resulting in diminished expression of functional DDR proteins.[2][3] This creates a functional deficiency in the high-fidelity Homologous Recombination (HR) pathway for repairing DNA double-strand breaks, a phenotype often referred to as "BRCAness."
This induced vulnerability forms the basis of a synthetic lethal therapeutic strategy. Synthetic lethality describes a relationship where the loss of either of two genes (or pathways) is compatible with cell viability, but their simultaneous loss is lethal. By pharmacologically inhibiting CDK12, cancer cells become critically dependent on other DNA repair mechanisms, such as the Poly (ADP-ribose) polymerase (PARP)-mediated base excision repair pathway. Subsequent inhibition of PARP in these CDK12-inhibited cells leads to a catastrophic accumulation of DNA damage and apoptotic cell death.
The Core Mechanism: CDK12 Inhibition and PARP Inhibitor Synergy
The primary synthetic lethal relationship exploited by CDK12 inhibitors is with PARP inhibitors (PARPi). The mechanism is rooted in the complementary roles of HR and PARP in DNA repair.
-
CDK12 Inhibition : Treatment with a CDK12 inhibitor like this compound reduces the expression of essential HR pathway proteins (e.g., BRCA1).[1]
-
Impaired Homologous Recombination : The resulting HR deficiency prevents the cell from accurately repairing DNA double-strand breaks (DSBs) that arise during replication.
-
PARP Inhibition : PARP enzymes are crucial for repairing single-strand breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can collapse replication forks during DNA replication, leading to the formation of DSBs.
-
Synthetic Lethality : In a normal cell, these PARPi-induced DSBs would be repaired by the HR pathway. However, in a CDK12-inhibited cell with a crippled HR pathway, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death.
This targeted approach offers a promising therapeutic window, as it selectively kills cancer cells with compromised CDK12 function while sparing normal cells with intact HR pathways.
Quantitative Data for CDK12 Inhibitors
The potency and selectivity of CDK12 inhibitors are critical for their therapeutic potential. The following table summarizes key quantitative data for this compound and other notable CDK12 inhibitors.
| Inhibitor | Target(s) | IC₅₀ (CDK12) | Cell-Based Potency | Notes |
| This compound | CDK12 | 23.9 nM | IC₅₀ = 4.19 nM (MDA-MB-231) | Highly potent and selective over CDK2 and CDK9. Inhibits BRCA1 mRNA expression with an IC₅₀ of 3.23 nM.[1] |
| THZ531 | Covalent CDK12/13 | 155 nM | Induces apoptosis in multiple myeloma cells. | An irreversible covalent inhibitor that has shown synergistic effects with PARP inhibitors.[5] |
| SR-4835 | CDK12/13 | 97 nM | DC₅₀ ≈ 90 nM for Cyclin K degradation. | Functions as a "molecular glue" promoting the degradation of Cyclin K, CDK12's obligate partner.[5][6] |
IC₅₀ (Inhibitory Concentration 50%): Concentration of an inhibitor required to reduce the activity of an enzyme by 50%. DC₅₀ (Degradation Concentration 50%): Concentration of a degrader required to reduce the level of a target protein by 50%.
Signaling Pathways and Logical Frameworks
Visualizing the complex biological interactions is key to understanding the role of this compound. The following diagrams were generated using the Graphviz DOT language.
Experimental Protocols & Methodologies
Validating the synthetic lethal interaction between this compound and a partner inhibitor requires a series of robust in vitro experiments. Below are detailed methodologies for the core assays.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of reproductive viability after treatment.
-
Cell Seeding : Culture cells to ~80% confluency. Harvest cells using trypsin and prepare a single-cell suspension. Count cells accurately and seed a predetermined number (e.g., 500-2000 cells, optimized per cell line) into 6-well plates. Allow cells to adhere overnight.[7][8]
-
Treatment : Treat cells with a dose range of this compound alone, the partner inhibitor (e.g., a PARPi) alone, and the combination of both at various concentrations. Include a vehicle (e.g., DMSO) control.
-
Incubation : Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies (≥50 cells) are formed.[9]
-
Fixing and Staining : Aspirate the media, wash gently with PBS, and fix the colonies with a solution like 80% ethanol or 6% glutaraldehyde. Stain with 0.5% crystal violet solution for 10-30 minutes.[9][10]
-
Colony Counting and Analysis : Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well. Calculate the Surviving Fraction (SF) for each treatment: SF = (mean number of colonies) / (number of cells seeded × Plating Efficiency), where Plating Efficiency is the colony formation rate of untreated cells. A synergistic effect is observed when the combination treatment results in a significantly lower SF than either single agent alone.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, confirming the on-target effect of the inhibitor.
-
Cell Lysis : Treat cells with this compound for a specified time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[11]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies would include those against CDK12, p-RNAPII (Ser2), BRCA1, RAD51, and cleaved PARP (a marker of apoptosis). A loading control like Actin or Tubulin must be included.[12]
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
RNA Sequencing (RNA-Seq)
RNA-Seq provides a genome-wide view of the transcriptional changes induced by CDK12 inhibition, confirming the downregulation of DDR genes.
-
RNA Extraction : Treat cells with this compound or vehicle control for a desired time point (e.g., 6-24 hours). Extract total RNA using a column-based kit (e.g., RNeasy) or TRIzol reagent, including an on-column DNase digestion step to remove genomic DNA contamination.[14]
-
Library Preparation : Assess RNA quality and quantity (e.g., using a Bioanalyzer). For mRNA analysis, enrich for polyadenylated transcripts using oligo(dT) magnetic beads. Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.[15]
-
Adapter Ligation and Amplification : Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments. Amplify the library via PCR to add indexes for multiplexing and to generate sufficient material for sequencing.
-
Sequencing : Quantify and pool the libraries. Perform high-throughput sequencing on a platform like Illumina NovaSeq or NextSeq.
-
Data Analysis : Perform quality control on raw sequencing reads (e.g., using FastQC). Align reads to a reference genome (e.g., hg38) using an aligner like STAR. Quantify gene expression levels (e.g., using RSEM or featureCounts). Perform differential expression analysis (e.g., with DESeq2 or edgeR) to identify genes significantly up- or downregulated upon this compound treatment, with a focus on the DDR gene set.[14][16]
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
ChIP-Seq is used to map the genome-wide occupancy of CDK12 and the phosphorylation status of RNAPII to understand how inhibition affects their localization on target genes.
-
Cross-linking and Chromatin Preparation : Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media. Stop the reaction with glycine. Lyse the cells and isolate the nuclei.[17]
-
Chromatin Shearing : Resuspend nuclei in a lysis buffer and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.[18]
-
Immunoprecipitation (IP) : Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to the target protein (e.g., CDK12 or p-RNAPII Ser2). An IgG control IP must be run in parallel.
-
Immune Complex Capture and Washes : Add Protein A/G beads to capture the antibody-protein-DNA complexes. Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking : Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification and Library Preparation : Purify the ChIP DNA. Prepare a sequencing library as described for RNA-Seq (end-repair, A-tailing, adapter ligation, PCR amplification).
-
Sequencing and Data Analysis : Sequence the ChIP-Seq libraries. Align reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment (peaks) in the target IP sample compared to the input or IgG control.[19] Analyze the distribution of these peaks relative to gene features (promoters, gene bodies) to determine the effect of this compound on protein occupancy.
Conclusion and Future Directions
The inhibition of CDK12 represents a powerful strategy for inducing synthetic lethality in cancer, particularly in combination with PARP inhibitors. Potent and selective inhibitors like this compound effectively downregulate the expression of critical homologous recombination genes, creating a "BRCAness" phenotype that renders tumors exquisitely sensitive to agents that challenge DNA repair capacity. The methodologies outlined in this guide provide a robust framework for researchers to investigate and validate this therapeutic approach.
Future work in this area will likely focus on identifying additional synthetic lethal partners for CDK12, exploring mechanisms of resistance to CDK12/PARPi combination therapy, and developing predictive biomarkers beyond CDK12 mutations to identify patient populations most likely to benefit from this targeted strategy.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk12 regulates DNA repair Genes by suppressing intronic polyadenylation [dspace.mit.edu]
- 3. CDK12 regulates DNA repair genes by suppressing intronic polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of synthetic lethal interactions from large-scale pan-cancer perturbation screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kairos-js.co.id [kairos-js.co.id]
- 14. protocols.io [protocols.io]
- 15. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 16. 130.239.72.131:3000 [130.239.72.131:3000]
- 17. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. ChIP-seq data processing tutorial — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
Methodological & Application
Application Notes and Protocols for Cdk12-IN-5 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Cdk12-IN-5, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in western blot experiments. This guide will enable researchers to effectively probe the downstream effects of CDK12 inhibition on key cellular pathways, particularly the DNA damage response (DDR).
Introduction
Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2] This activity is particularly important for the expression of long genes, including a number of critical genes involved in the DNA damage response (DDR) such as BRCA1, ATM, and RAD51.[2][3] Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, as it can induce a "BRCA-like" phenotype and sensitize cancer cells to PARP inhibitors.[4][5]
This compound is a potent small molecule inhibitor of CDK12 with a reported IC50 of 23.9 nM.[6] This document outlines a comprehensive protocol for treating cells with this compound and subsequently analyzing the modulation of downstream targets using western blotting. The primary readout for this compound activity will be the reduction in phosphorylation of RNA Polymerase II at Serine 2 (p-Ser2 RNAPII), a direct substrate of CDK12. Additionally, the protocol describes the assessment of total protein levels of key DDR proteins.
Signaling Pathway of Cdk12 Inhibition
The following diagram illustrates the mechanism of action of this compound and its impact on downstream signaling.
Caption: Mechanism of this compound action and its downstream effects.
Experimental Protocols
This section provides a detailed methodology for a western blot experiment to assess the efficacy of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to your research question. Cell lines such as MDA-MB-231 (breast cancer), HCT116 (colorectal cancer), or various ovarian cancer cell lines have been shown to be sensitive to CDK12 inhibition.[6][7]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on the IC50 value (e.g., 10 nM, 50 nM, 100 nM, 250 nM).
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing this compound or a vehicle control (DMSO). Incubate the cells for a specified duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment time.[3]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Quantitative data from western blot experiments should be summarized for clear comparison.
| Parameter | Recommended Conditions |
| Cell Lines | MDA-MB-231, HCT116, Ovarian Cancer Lines |
| This compound Concentration | 10 nM - 250 nM (Titration recommended) |
| Treatment Duration | 6 - 48 hours (Time-course recommended) |
| Protein Loading | 20 - 30 µg per lane |
| Primary Antibodies | Anti-p-Ser2 RNAPII, Anti-RNAPII (Total), Anti-BRCA1, Anti-ATM, Anti-RAD51, Anti-GAPDH/β-actin (Loading Control) |
| Primary Antibody Dilution | As per manufacturer's recommendation (e.g., 1:1000) |
| Secondary Antibody | HRP-conjugated Anti-Rabbit/Mouse IgG (1:2000 - 1:5000) |
Experimental Workflow Diagram
The following diagram outlines the key steps in a western blot experiment using this compound.
Caption: Western Blot Experimental Workflow.
Expected Outcomes
Upon successful execution of this protocol, a dose- and time-dependent decrease in the phosphorylation of RNAPII at Serine 2 should be observed in cells treated with this compound compared to the vehicle-treated control. A corresponding decrease in the total protein levels of downstream targets such as BRCA1, ATM, and RAD51 is also expected, particularly at later time points (24-48 hours), reflecting the transcriptional inhibition of these genes.[2][3] The total RNAPII and a loading control protein (e.g., GAPDH or β-actin) should remain relatively constant across all conditions.
These results will provide robust evidence for the on-target activity of this compound and its functional consequences on the DDR pathway, making it a valuable tool for cancer research and drug development.
References
- 1. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 2. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular consequences of acute versus chronic CDK12 loss in prostate carcinoma nominates distinct therapeutic strategies [elifesciences.org]
- 4. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRCA1 or CDK12 loss sensitizes cells to CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk12-IN-5 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and use of Cdk12-IN-5, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), with a focus on its solubility and handling in Dimethyl Sulfoxide (DMSO).
Introduction to this compound
This compound is a small molecule inhibitor targeting CDK12, a key regulator of transcriptional elongation.[1] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II, a process crucial for the expression of genes involved in the DNA damage response (DDR) and other essential cellular processes. Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, particularly in cancers with specific genetic backgrounds. This compound offers a valuable tool for investigating the biological roles of CDK12 and for preclinical drug development.
Physicochemical Properties and Solubility
While a definitive maximum solubility of this compound in 100% DMSO has not been formally published, empirical data from commercial suppliers and experimental protocols indicate its solubility characteristics.
Data Presentation: this compound Solubility
| Solvent System | Concentration | Observation | Application | Reference |
| 100% DMSO | ≥ 10 mM | Clear Solution | In vitro stock solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (4.58 mM) | Suspended Solution | In vivo administration | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.58 mM) | Clear Solution | In vivo administration | [1] |
Note: For a structurally related compound, Cdk12-IN-3, a solubility of up to 250 mg/mL has been reported in DMSO with the aid of ultrasonication, suggesting that this compound may also possess high solubility in this solvent.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Use
This protocol describes the preparation of a standard stock solution for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 454.37 g/mol ), you would need 4.54 mg of the compound.
-
Aliquot DMSO: In a sterile vial, add the calculated volume of anhydrous DMSO. It is recommended to use freshly opened or properly stored anhydrous DMSO to avoid issues with water absorption, which can affect solubility.
-
Dissolution: Add the pre-weighed this compound to the DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Sonication (Optional): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: General Guidelines for Diluting this compound Stock Solution for Cell-Based Assays
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw the frozen aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions to ensure accurate final concentrations.
-
Addition to Cells: Add the diluted this compound to your cell cultures and mix gently.
Mandatory Visualizations
CDK12 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of the CDK12/Cyclin K complex in transcriptional regulation and how this compound intervenes in this process.
Caption: Inhibition of the CDK12/Cyclin K complex by this compound.
Experimental Workflow for Preparing this compound Solutions
This diagram outlines the logical steps for preparing this compound solutions for both in vitro and potential in vivo applications.
Caption: Preparation workflow for this compound solutions.
References
Application Note: Analyzing DNA Damage Response (DDR) Gene Expression Following Cdk12-IN-5 Treatment using qRT-PCR
Introduction Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a critical role in regulating gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step for promoting transcriptional elongation.[1] A crucial function of CDK12 is its selective regulation of genes involved in the DNA Damage Response (DDR), including key players like BRCA1, ATR, FANCI, and FANCD2.[2][3] Many of these DDR genes are characterized by their relatively long gene length.[4] Inhibition of CDK12 has been shown to cause a gene length-dependent defect in transcription, leading to premature cleavage and polyadenylation (PCPA) of transcripts.[4][5] This results in the downregulation of essential DDR proteins, thereby compromising genomic stability and sensitizing cancer cells to other DNA-damaging agents or PARP inhibitors.[2][6]
Cdk12-IN-5 is a chemical probe used to inhibit the kinase activity of CDK12. This application note provides a detailed protocol for quantifying the effects of this compound on the expression of key DDR genes using quantitative real-time polymerase chain reaction (qRT-PCR). This method allows for the precise measurement of changes in mRNA levels, providing critical insights into the drug's mechanism of action and its potential as a therapeutic agent.
Data Presentation: this compound Effect on DDR Gene Expression
The following table summarizes representative quantitative data on the fold change in expression of key DDR genes in a cancer cell line (e.g., HCT116) following treatment with this compound for 24 hours. Data is normalized to an untreated control and a housekeeping gene (e.g., GAPDH).
| Gene Symbol | Function in DNA Repair | Fold Change (100 nM this compound) | Fold Change (250 nM this compound) |
| BRCA1 | Homologous Recombination (HR) | 0.45 | 0.21 |
| ATR | DNA Damage Signaling | 0.52 | 0.30 |
| FANCD2 | Fanconi Anemia Pathway | 0.61 | 0.38 |
| ATM | Double-Strand Break Repair | 0.75 | 0.55 |
Table 1: Hypothetical qRT-PCR results showing dose-dependent downregulation of DDR genes after 24-hour treatment with this compound. Fold change is relative to vehicle-treated control cells.
Signaling and Mechanistic Diagrams
The diagrams below illustrate the signaling pathway affected by CDK12 inhibition and the general workflow for the experimental protocol.
Caption: Mechanism of this compound action on DDR gene transcription.
Caption: Experimental workflow for qRT-PCR analysis.
Detailed Experimental Protocols
This section provides a comprehensive protocol for conducting the qRT-PCR analysis.
Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cancer cell line (e.g., HCT116, OVCAR-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation : Culture cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.
-
Drug Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock in complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 250 nM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment : Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation : Return the plates to the incubator for the desired time period (e.g., 24 hours).
Total RNA Extraction
-
Cell Lysis : After incubation, wash the cells once with ice-cold PBS. Add 1 mL of a suitable lysis reagent (e.g., TRIzol) directly to each well and pipette up and down to lyse the cells.
-
Phase Separation : Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation : Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash : Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (in DEPC-treated water). Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension : Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quantification : Determine the RNA concentration and purity using a spectrophotometer (an A260/280 ratio of ~2.0 is considered pure).
First-Strand cDNA Synthesis (Reverse Transcription)
-
Reaction Setup : In an RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers, and 1 µL of dNTP mix.[7] Add RNase-free water to a final volume of 13 µL.
-
Denaturation : Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Master Mix Preparation : Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of 0.1 M DTT, and 1 µL of a suitable reverse transcriptase (e.g., SuperScript III).
-
Reverse Transcription : Add 7 µL of the master mix to the RNA/primer mixture. Incubate at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design : Use validated primers for target genes (BRCA1, ATR, FANCD2, ATM) and at least one housekeeping gene (GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Reaction Setup : Prepare the qPCR reaction in a 96-well PCR plate. For each 20 µL reaction, mix:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water Include a no-template control (NTC) for each primer set.
-
-
Thermal Cycling : Perform the reaction on a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[7]
-
Data Analysis
-
Determine Ct Values : The instrument software will determine the cycle threshold (Ct) value for each reaction.
-
Calculate ΔCt : Normalize the Ct value of the gene of interest (GOI) to the Ct value of the housekeeping gene (HKG) for each sample.
-
ΔCt = Ct(GOI) - Ct(HKG)
-
-
Calculate ΔΔCt : Normalize the ΔCt of the treated sample to the ΔCt of the control (vehicle) sample.
-
ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Calculate Fold Change : Determine the relative gene expression using the 2-ΔΔCt formula.
-
Fold Change = 2-ΔΔCt
-
This comprehensive approach allows researchers to reliably quantify the impact of this compound on the expression of critical DDR genes, providing valuable data for drug development and mechanistic studies.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for Cell Viability Assays with Cdk12-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of Cdk12-IN-5, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), on cell viability using two common assays: the MTT and the CellTiter-Glo® Luminescent Cell Viability Assay.
Introduction to this compound
This compound is a pyrazolotriazine-based compound that acts as a potent inhibitor of CDK12 with an IC₅₀ of 23.9 nM.[1] CDK12 is a crucial kinase that, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II. This action is vital for the transcriptional elongation of a subset of genes, many of which are involved in the DNA damage response (DDR) and homologous recombination (HR), such as BRCA1.[2][3][4][5] Inhibition of CDK12 can disrupt these repair pathways, leading to genomic instability and rendering cancer cells more susceptible to DNA-damaging agents.[3][6] this compound has demonstrated anti-proliferative activity in various cancer cell lines.[1]
Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Assay Condition | IC₅₀ (nM) |
| CDK12 | High ATP (2 mM) | 23.9 |
| CDK2/Cyclin E | High ATP (2 mM) | 173,000 |
| CDK9/Cyclin T1 | High ATP (2 mM) | 127,000 |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.19 |
| CAL-120 | Triple-Negative Breast Cancer | 3.57 |
Data sourced from MedchemExpress.[1]
Signaling Pathway Overview
Inhibition of CDK12 by this compound primarily affects the transcription of genes involved in the DNA damage response. This can lead to synthetic lethality in combination with other agents like PARP inhibitors.
Caption: CDK12 Signaling Pathway Inhibition.
Experimental Protocols
Here are detailed protocols for conducting cell viability assays with this compound. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for your specific cell line.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Materials:
-
This compound (reconstituted in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Workflow Diagram: MTT Assay
Caption: MTT Assay Experimental Workflow.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your 10 mM DMSO stock. A common starting range is 0.1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for a period determined by your experimental goals (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells in culture.[8]
Materials:
-
This compound (reconstituted in DMSO to a stock concentration of 10 mM)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Cell culture medium appropriate for the cell line
-
Opaque-walled 96-well plates (white plates are recommended for luminescence)
-
Luminometer (plate reader capable of measuring luminescence)
Workflow Diagram: CellTiter-Glo® Assay
Caption: CellTiter-Glo® Assay Experimental Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by transferring the buffer to the lyophilized substrate.[9] Mix gently until the substrate is fully dissolved.
-
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at the desired density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only for background luminescence control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Ensure the final DMSO concentration is consistent across all wells (≤ 0.1%).
-
Add the compound dilutions to the cells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Cdk12-IN-5 in Combinatorial Drug Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Cdk12-IN-5, a potent and selective CDK12 inhibitor, in combinatorial drug screening assays. The focus is on identifying synergistic interactions with other anti-cancer agents to inform the development of novel therapeutic strategies.
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of gene transcription, particularly for genes involved in the DNA damage response (DDR). Inhibition of CDK12 has been shown to induce a "BRCAness" phenotype in cancer cells, characterized by deficiencies in homologous recombination repair.[1][2] This creates a synthetic lethal vulnerability that can be exploited by combining CDK12 inhibitors with agents that target other DNA repair pathways, such as PARP inhibitors.[2]
This compound is a potent and selective pyrazolotriazine-based inhibitor of CDK12 with a reported IC50 of 23.9 nM.[3] It exhibits high selectivity over other cyclin-dependent kinases like CDK2 and CDK9.[3] These characteristics make this compound a valuable tool for investigating the therapeutic potential of CDK12 inhibition in combination with other targeted therapies. This document outlines the protocols for conducting combinatorial drug screening with this compound to identify and quantify synergistic anti-proliferative effects in cancer cell lines.
This compound: Compound Profile
| Property | Value | Reference |
| Compound Name | This compound | [3] |
| Class | Pyrazolotriazine | [3] |
| Target | CDK12 | [3] |
| IC50 (CDK12) | 23.9 nM (at 2 mM ATP) | [3] |
| Selectivity | No effect on CDK2/Cyclin E (IC50=173 μM) and CDK9/Cyclin T1 (IC50=127 μM) | [3] |
| Cellular Activity | Antiproliferative IC50: 4.19 nM (MDA-MB-231), 3.57 nM (CAL-120) | [3] |
| Mechanism of Action | Inhibition of CDK12 kinase activity, leading to downregulation of DNA repair gene transcription (e.g., BRCA1).[1][3] |
Signaling Pathway and Rationale for Combination Therapy
CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the transcriptional elongation of long genes, including many key DNA damage response genes like BRCA1, ATM, and FANCF. Inhibition of CDK12 disrupts this process, leading to impaired homologous recombination repair and increased genomic instability. This acquired vulnerability, termed "BRCAness," renders cancer cells highly sensitive to inhibitors of poly (ADP-ribose) polymerase (PARP), which target an alternative DNA repair pathway. The dual blockade of these pathways leads to synthetic lethality and enhanced tumor cell killing.
Experimental Workflow for Combinatorial Screening
The following diagram outlines the high-throughput screening workflow to assess the synergistic effects of this compound with a secondary compound.
Detailed Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay for Combinatorial Drug Screening
This protocol is designed for a 384-well plate format and utilizes the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) to quantify ATP as a measure of metabolically active cells.[4]
Materials:
-
Cancer cell line of interest (e.g., OV-90 ovarian cancer, MDA-MB-231 triple-negative breast cancer)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Combination drug (e.g., a PARP inhibitor like Olaparib, solubilized in DMSO)
-
Opaque-walled 384-well plates
-
CellTiter-Glo® 2.0 Reagent[5]
-
Luminometer plate reader
-
Automated liquid handling system (recommended for high-throughput screening)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into 384-well opaque-walled plates at a pre-determined optimal density (e.g., 500-2000 cells/well) in 40 µL of complete medium.
-
Incubate plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the combination drug in complete medium from DMSO stock solutions. A typical concentration range for this compound would be 0.1 nM to 1 µM.
-
Using an automated liquid handler, add 10 µL of the drug dilutions to the appropriate wells to create a dose-response matrix. Include wells for single-agent controls and vehicle (DMSO) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[6]
-
Add 25 µL of CellTiter-Glo® 2.0 Reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Record the luminescence using a plate reader.
-
Protocol 2: Data Analysis and Synergy Quantification
1. Data Normalization:
-
Average the luminescence readings from the vehicle (DMSO) control wells (representing 100% viability) and background (no cells) wells (representing 0% viability).
-
Normalize the data for each well using the formula: % Viability = [(Luminescence_sample - Luminescence_background) / (Luminescence_vehicle - Luminescence_background)] * 100
2. Synergy Calculation (Chou-Talalay Method):
-
The Chou-Talalay method is widely used to quantify drug interactions. It calculates a Combination Index (CI).[7][8]
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism. [9]
-
The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
Software such as CompuSyn or custom scripts in R can be used for these calculations.[7][10]
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison. The following are example tables for presenting single-agent and combination screening results.
Table 1: Single-Agent IC50 Values
| Cell Line | Compound | IC50 (nM) |
| OV-90 | This compound | 8.5 |
| OV-90 | Olaparib | 1500 |
| MDA-MB-231 | This compound | 4.2 |
| MDA-MB-231 | Olaparib | 2500 |
Table 2: Combination Index (CI) Values for this compound and Olaparib in OV-90 Cells
| This compound (nM) | Olaparib (nM) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 2 | 200 | 0.50 | 0.65 | Synergism |
| 4 | 200 | 0.75 | 0.58 | Synergism |
| 2 | 400 | 0.80 | 0.52 | Strong Synergism |
| 4 | 400 | 0.95 | 0.45 | Strong Synergism |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mythreyaherbal.com [mythreyaherbal.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Transcriptional Effects of Cdk12-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the effects of Cdk12-IN-5, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), on cellular transcription. Understanding the transcriptional consequences of CDK12 inhibition is crucial for basic research and for the development of targeted cancer therapies, given CDK12's role in regulating the expression of key DNA damage response (DDR) genes.
Application Notes
Introduction to CDK12 and its Role in Transcription
Cyclin-Dependent Kinase 12 (CDK12), in complex with its partner Cyclin K (CycK), is a critical regulator of transcription elongation.[1][2] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), primarily at the Serine 2 position (Ser2-P).[1][3][4] This phosphorylation is a hallmark of productive transcription elongation and is essential for the processivity of RNAPII, particularly through long genes.[2][3][5]
Inhibition of CDK12 with a small molecule like this compound disrupts this process, leading to several key transcriptional defects:
-
Reduced RNAPII Processivity: Inhibition of CDK12 leads to a gene length-dependent elongation defect.[2][6]
-
Premature Cleavage and Polyadenylation (PCPA): A primary consequence of CDK12 inhibition is the increased use of intronic polyadenylation sites, leading to truncated, non-functional transcripts. This effect is particularly pronounced in long genes.[2][6][7]
-
Downregulation of DNA Damage Response (DDR) Genes: Many critical DDR genes, such as BRCA1, ATR, FANCI, and FANCD2, are long and have a high number of exons, making them particularly susceptible to CDK12 inhibition.[1][6][7] Their downregulation creates a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors.[7]
-
Altered Splicing and RNA Stability: Beyond elongation, CDK12 inhibition can affect co-transcriptional splicing and lead to increased degradation of transcripts from DDR genes.[8][9]
Key Experimental Techniques and Expected Outcomes
Assessing the impact of this compound requires a multi-faceted approach combining genome-wide sequencing techniques with targeted protein analysis. The following table summarizes the key methodologies and their expected outcomes.
| Technique | Purpose | Expected Effect of this compound Treatment |
| RNA-sequencing (RNA-seq) | To quantify global changes in gene expression and identify differentially expressed genes (DEGs). | Downregulation of long genes, particularly those involved in the DNA damage response (DDR) and cell cycle.[1][3][5] |
| 3' End Sequencing (e.g., PolyA-seq) | To map polyadenylation sites and quantify premature cleavage and polyadenylation (PCPA) events. | Increased frequency of reads mapping to intronic polyadenylation sites, especially in long DDR genes.[6][7] |
| Nascent RNA Sequencing (PRO-seq, TT-seq) | To measure the density and position of transcriptionally engaged RNAPII at high resolution and determine elongation rates. | A dose-dependent reduction of active RNAPII signal toward the 3' end of gene bodies, indicating an elongation defect.[10][11] |
| Chromatin Immunoprecipitation (ChIP-seq) | To map the genome-wide occupancy of total RNAPII and its phosphorylated forms (e.g., Ser2-P, Ser5-P). | Reduced occupancy of total RNAPII and Ser2-P RNAPII toward the 3' ends of affected genes.[12][13][14] |
| Western Blotting | To measure changes in the levels of total and phosphorylated proteins. | Decreased global levels of RNAPII Ser2-P.[3] Reduction in protein levels of key DDR genes (e.g., BRCA1).[1] |
Diagrams of Pathways and Workflows
CDK12 Signaling Pathway and Inhibition
Caption: Mechanism of CDK12-mediated transcription and its inhibition by this compound.
General Experimental Workflow for Transcriptional Analysis
Caption: Overview of the experimental workflow for assessing this compound effects.
Detailed Experimental Protocols
Protocol 1: RNA-Sequencing for Differential Gene Expression
This protocol outlines the steps for analyzing changes in steady-state mRNA levels following this compound treatment.
1. Materials:
-
Cell culture reagents
-
This compound (and DMSO as vehicle control)
-
TRIzol reagent (or other RNA extraction kit)
-
DNase I
-
RNA quantification and quality control reagents/instrument (e.g., NanoDrop, Bioanalyzer)
-
mRNA purification kit (e.g., oligo(dT) magnetic beads)
-
RNA-seq library preparation kit
-
Next-generation sequencer
2. Cell Treatment and RNA Extraction:
-
Seed cells at an appropriate density to ensure they are in logarithmic growth phase at the time of harvest.
-
Treat cells with the desired concentration of this compound or DMSO vehicle for a specified time (e.g., 6, 12, or 24 hours). Perform in biological triplicate.
-
Wash cells with ice-cold PBS and lyse directly in the plate using TRIzol.
-
Extract total RNA according to the manufacturer's protocol.
-
Perform DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quantity and quality. A RIN (RNA Integrity Number) > 8 is recommended.
3. Library Preparation and Sequencing:
-
Isolate mRNA from 1-2 µg of total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify the library and assess its quality and concentration.
-
Sequence the libraries on a compatible next-generation sequencing platform.
4. Data Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to a reference genome (e.g., using STAR or HISAT2).
-
Quantify gene expression by counting reads per gene (e.g., using featureCounts or HTSeq).
-
Perform differential expression analysis between this compound and DMSO-treated samples (e.g., using DESeq2 or edgeR).
-
Identify genes with a significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold-change > 1 or < -1).
-
Perform gene set enrichment analysis (GSEA) to identify affected pathways, focusing on DDR, cell cycle, and gene length.
Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol details the procedure for mapping RNAPII and its phosphorylated forms across the genome.
1. Materials:
-
Formaldehyde (37%) for cross-linking
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade antibodies (e.g., anti-RNAPII, anti-Ser2-P RNAPII)
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
ChIP-seq library preparation kit
2. Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or DMSO as described in Protocol 1.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse to release nuclei.
-
Resuspend nuclei in a sonication buffer.
-
Shear chromatin by sonication to an average fragment size of 200-500 bp. Verify fragment size on an agarose gel.
-
Clarify the chromatin by centrifugation and collect the supernatant. Set aside a small aliquot as "input" control.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific primary antibody overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
4. DNA Purification and Library Preparation:
-
Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C overnight with Proteinase K.
-
Treat with RNase A.
-
Purify the DNA using a PCR purification kit.
-
Prepare sequencing libraries from the ChIP and input DNA as described in Protocol 1 (steps 3.4-3.7).
5. Data Analysis:
-
Align reads from both ChIP and input samples to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the ChIP sample relative to the input.
-
Generate metagene plots to visualize the average signal of RNAPII or P-Ser2 across all expressed genes, or specific gene sets (e.g., downregulated genes), from the transcription start site (TSS) to the transcription end site (TES).
-
Compare the profiles between this compound and DMSO-treated samples to identify changes in occupancy.
Protocol 3: Western Blotting
This protocol is for validating the effects of this compound on specific protein levels and phosphorylation states.
1. Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RNAPII Ser2-P, anti-BRCA1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Sample Preparation:
-
Treat cells with this compound or DMSO and harvest.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imager.
-
Strip and re-probe the membrane with a loading control antibody (e.g., Actin or Tubulin) to ensure equal protein loading.
5. Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control.
-
Compare the normalized protein levels between this compound and DMSO-treated samples.
References
- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK12 regulates DNA repair genes by suppressing intronic polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Cdk12-IN-5 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cdk12-IN-5 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution into single-use volumes and store them at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[2][3] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[2]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility. Please refer to the troubleshooting guide below for a step-by-step approach to address this.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's presumed low aqueous solubility. It is best to first prepare a high-concentration stock solution in DMSO.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshoot and resolve solubility issues when preparing working solutions of this compound in aqueous buffers.
Problem: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer.
This is a strong indication that the concentration of this compound in the final aqueous solution exceeds its solubility limit. The DMSO from the stock solution is not sufficient to keep the compound dissolved when diluted in a large volume of aqueous buffer.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Cdk12-IN-5 for In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of Cdk12-IN-5 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2] CDK12, in complex with Cyclin K, plays a crucial role in regulating the transcription of genes, particularly those involved in the DNA damage response (DDR) and maintaining genomic stability.[3][4][5][6][7] It does this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which promotes transcriptional elongation.[4][5][6][8] Inhibition of CDK12 by this compound disrupts this process, leading to decreased expression of key DDR genes like BRCA1 and ATR.[1][3][6] This can induce a "BRCAness" phenotype, making cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[9]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on available data, a good starting point for most cell-based assays is in the low nanomolar range.
| Assay Type | Cell Line | IC50 Value | Reference |
| Proliferation Assay | MDA-MB-231 | 4.19 nM | [1] |
| Proliferation Assay | CAL-120 | 3.57 nM | [1] |
| BRCA1 mRNA Expression | MDA-MB-231 | 3.23 nM | [1] |
| In Vitro Kinase Assay (High ATP) | - | 23.9 nM | [1][2] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation | Details |
| Solvent | DMSO | Soluble up to 125 mg/mL (275.11 mM). Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point for serial dilutions. |
| Storage (Powder) | -20°C for up to 3 years | Store in a dry, dark place. |
| Storage (Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] |
Table 1: Stock Solution Preparation for this compound [1]
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
|---|---|---|---|
| 1 mM | 2.2009 mL | 11.0045 mL | 22.0090 mL |
| 5 mM | 0.4402 mL | 2.2009 mL | 4.4018 mL |
| 10 mM | 0.2201 mL | 1.1004 mL | 2.2009 mL |
Q4: How can I confirm that this compound is active in my cells?
To confirm the biological activity of this compound, you should assess the phosphorylation status of the RNA Polymerase II C-terminal domain (CTD). Specifically, CDK12 inhibition leads to a reduction in Serine 2 (Ser2) phosphorylation of the RNAPII CTD.[6][10] This can be measured by Western blotting using phospho-specific antibodies.
Q5: What is the role of the Cdk12 signaling pathway?
The CDK12/Cyclin K complex is a key regulator of transcriptional elongation.[4][5] It is involved in multiple cellular processes, including:
-
DNA Damage Response (DDR): CDK12 regulates the expression of long genes with many exons, including critical DDR genes like BRCA1, ATR, FANCI, and FANCD2.[3][6][7]
-
Genomic Stability: By controlling the expression of DDR genes, CDK12 helps maintain the integrity of the genome.[3][5][6]
-
mRNA Processing: CDK12 is involved in pre-mRNA splicing and 3' end processing.[4][11]
-
Cell Cycle Progression: CDK12 plays a role in the G1/S transition.[4]
Troubleshooting Guides
Problem 1: No or weak inhibitory effect observed.
| Possible Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 nM to 10 µM). |
| Inhibitor Degradation | Ensure proper storage of the inhibitor. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Use freshly prepared dilutions for each experiment.[1] |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to CDK12 inhibition. Confirm CDK12 expression in your cell line via Western blot or qPCR. |
| Short Incubation Time | The effects of transcriptional inhibitors may take time to manifest. Try increasing the incubation time (e.g., 24, 48, or 72 hours). |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected changes. For viability assays, ensure cells are in the logarithmic growth phase. |
Problem 2: High cell toxicity or off-target effects.
| Possible Cause | Recommended Solution |
| Inhibitor Concentration Too High | Lower the concentration of this compound. Determine the IC50 and use concentrations around this value for your experiments. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[12] |
| Off-Target Kinase Inhibition | This compound is highly selective but may inhibit other kinases at very high concentrations. It shows no effect on CDK2/Cyclin E (IC50=173 μM) and CDK9/Cyclin T1 (IC50=127 μM).[1][2] If off-target effects are suspected, use a lower concentration or validate findings with a structurally different CDK12 inhibitor or siRNA knockdown. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive to the disruption of the DNA damage response pathway. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media conditions. Ensure cells are healthy and free from contamination. |
| Variability in Inhibitor Preparation | Prepare fresh dilutions of this compound from a single, validated stock for each set of experiments. |
| Assay Variability | Run appropriate controls in every experiment, including vehicle-only (DMSO) and positive controls. Perform assays in triplicate to assess variability. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Cdk12 Activity
This protocol is adapted from a general kinase assay kit designed to measure CDK12/CyclinK activity.[12][13]
-
Prepare Reagents : Thaw the 5x Kinase Assay Buffer, ATP, and CDK12/Cyclin K substrate. Prepare 1x Kinase Assay Buffer.
-
Master Mix Preparation : Prepare a master mix containing the Kinase Assay Buffer, ATP, and substrate.
-
Plate Setup : Add the master mix to the wells of a 96-well plate.
-
Inhibitor Addition : Add your desired concentrations of this compound to the "Test Inhibitor" wells. Add a diluent solution to the "Positive Control" and "Blank" wells.
-
Enzyme Addition : Thaw and dilute the recombinant CDK12/CyclinK enzyme in 1x Kinase Assay Buffer.
-
Initiate Reaction : Add the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells. Do not add enzyme to the "Blank" wells.
-
Incubation : Incubate the plate at 30°C for 90 minutes.
-
Detection : Add a kinase detection reagent (e.g., Kinase-Glo™ Max) to each well to measure the amount of ATP remaining.
-
Read Plate : Measure luminescence using a microplate reader. The signal will be inversely proportional to the kinase activity.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
This protocol is a standard method for assessing cell viability.[14]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 4 x 10⁴ cells/100 µL and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition : One hour before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Solubilization : Stop the reaction by adding 20 µL of a solution containing 20% SDS and 50% N,N-dimethylformamide.
-
Read Plate : Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting to Analyze Cdk12 Pathway Inhibition
This protocol allows for the detection of changes in protein phosphorylation, confirming CDK12 inhibition.[15][16]
-
Cell Treatment : Treat cells with this compound at the desired concentrations and time points.
-
Cell Lysis : Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against Phospho-RNAPII (Ser2) overnight at 4°C. Also, probe for total RNAPII and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative change in Ser2 phosphorylation.
Visualizations
Caption: Cdk12/Cyclin K phosphorylates RNA Pol II, promoting transcription of DDR genes.
Caption: Workflow for determining the in vitro efficacy of this compound.
Caption: Troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2651200-35-8|DC Chemicals [dcchemicals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK12/13 | Insilico Medicine [insilico.com]
- 10. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Cell viability assay [bio-protocol.org]
- 15. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cdk12-IN-5 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CDK12 inhibitor, Cdk12-IN-5, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1] CDK12, in complex with its partner Cyclin K, plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II.[2][3][4] This phosphorylation is particularly important for the expression of long genes, including many genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1 and ATR.[2][3] By inhibiting CDK12, this compound disrupts the transcription of these critical DDR genes, leading to genomic instability and ultimately cell death in cancer cells that are highly dependent on these pathways.[2][3]
Q2: What are the known IC50 values for this compound in cancer cell lines?
A2: The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 4.19 | [1] |
| CAL-120 | Triple-Negative Breast Cancer | 3.57 | [1] |
| CDK12 Kinase Assay | (Biochemical) | 23.9 | [1] |
Q3: How selective is this compound for CDK12?
A3: this compound is highly selective for CDK12. In kinase assays performed at a high ATP concentration (2 mM), it showed potent inhibition of CDK12 (IC50 = 23.9 nM) with minimal effect on other cyclin-dependent kinases like CDK2/Cyclin E (IC50 = 173 µM) and CDK9/Cyclin T1 (IC50 = 127 µM).[1]
Troubleshooting Guide: Investigating Resistance to this compound
This guide addresses common issues and questions that may arise when cancer cell lines develop resistance to this compound.
Problem 1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity (increased IC50).
Possible Cause 1: Acquired mutations in the CDK12 gene.
-
Explanation: Point mutations in the kinase domain of CDK12 can prevent the inhibitor from binding effectively. While not specifically reported for this compound, resistance to a CDK12 degrader (BSJ-4-116) has been associated with mutations in the G-loop of CDK12 (e.g., I733V and G739S).[5] These mutations can reduce drug binding and may even enhance the kinase activity of CDK12, leading to resistance.[5]
-
Troubleshooting Steps:
-
Sequence the CDK12 gene: Perform Sanger or next-generation sequencing on the resistant cell line and compare it to the parental, sensitive cell line to identify any acquired mutations in the CDK12 coding sequence.
-
Functional validation of mutations: If mutations are identified, introduce them into the parental cell line using CRISPR/Cas9 or other gene-editing techniques to confirm their role in conferring resistance.
-
Possible Cause 2: Upregulation of bypass signaling pathways.
-
Explanation: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating parallel or downstream pathways that promote survival and proliferation. In the context of CDK12 inhibition, activation of pathways like PI3K-AKT-mTOR and MEK-ERK has been implicated in resistance to other CDK12 inhibitors.[4]
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the activation status (i.e., phosphorylation levels) of key proteins in survival pathways (e.g., p-AKT, p-mTOR, p-ERK) in both sensitive and resistant cells, with and without this compound treatment.
-
Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) to see if sensitivity can be restored in the resistant cell line.
-
Possible Cause 3: Increased drug efflux.
-
Explanation: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. Upregulation of MDR1 has been observed as a resistance mechanism to the CDK12 inhibitor THZ531.[4]
-
Troubleshooting Steps:
-
Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to compare the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCC1/MRP1) between sensitive and resistant cell lines.
-
Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with this compound in combination with known efflux pump inhibitors (e.g., verapamil, tariquidar) to determine if this restores sensitivity.
-
Problem 2: I am observing high variability in my cell viability assay results with this compound.
Possible Cause 1: Issues with compound stability or solubility.
-
Explanation: this compound, like many small molecule inhibitors, may have limited stability in aqueous solutions or at 37°C over the course of a multi-day experiment. Degradation or precipitation of the compound can lead to inconsistent results.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
Check for precipitation: Before adding the compound to your cells, visually inspect the media for any signs of precipitation.
-
Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability on its own.
-
Possible Cause 2: Inconsistent cell seeding or growth.
-
Explanation: Uneven cell numbers at the start of the experiment or variations in growth rates across the plate can lead to significant variability in viability readouts.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Thoroughly trypsinize and resuspend cells to avoid clumps before seeding.
-
Optimize seeding density: Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase for the duration of the assay.
-
Plate edge effects: Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.
-
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is for determining the IC50 of this compound in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Resazurin Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light. The incubation time may need to be optimized for your cell line.
-
-
Data Acquisition:
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media with resazurin only).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of proteins in key signaling pathways.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK, CDK12, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate sensitive and resistant cells and treat them with this compound or vehicle for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and boil the samples in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
RNA Sequencing (RNA-Seq) for Gene Expression Profiling
This protocol provides a general workflow for identifying differentially expressed genes between sensitive and resistant cell lines.
Procedure:
-
Experimental Design:
-
Culture sensitive and resistant cell lines.
-
Treat each cell line with this compound (at a concentration around the IC50 of the sensitive line) and a vehicle control. Include at least three biological replicates for each condition.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to check the RNA Integrity Number (RIN). A RIN value > 8 is recommended.
-
-
Library Preparation:
-
Perform library preparation using a commercial kit. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between resistant and sensitive cells, both at baseline and in response to this compound treatment.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify biological pathways that are enriched in the differentially expressed genes.
-
Visualizations
Caption: this compound inhibits CDK12, disrupting DDR gene transcription and leading to genomic instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
Cdk12-IN-5 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Cdk12-IN-5, a potent and selective CDK12 inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a pyrazolotriazine-based small molecule that acts as a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3][4] CDK12, in complex with Cyclin K, plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5][6][7] This phosphorylation is particularly important for the expression of long genes, including many essential DNA Damage Response (DDR) genes such as BRCA1, ATR, FANCI, and FANCD2.[5][6][8] By inhibiting CDK12, this compound disrupts the transcription of these key DDR genes, leading to a "BRCAness" phenotype. This acquired vulnerability can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid compound and stock solutions are summarized in the table below.
3. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.[9][10] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Store these aliquots at -20°C or -80°C for long-term use.
4. In which solvents is this compound soluble?
This compound is soluble in DMSO.[9][10] For in vivo applications, specific formulation protocols are available, which may involve co-solvents such as PEG300, Tween-80, and saline, or corn oil.[1] It is important to follow the formulation guidelines carefully to ensure proper dissolution and bioavailability.
Quantitative Data Summary
| Parameter | Value | Reference |
| Form | Solid | [1] |
| Molecular Formula | C₁₈H₁₅F₅N₈O | [3][9][11] |
| Molecular Weight | 454.36 g/mol | [3][9][11] |
| Purity | >98% (by HPLC) | [9] |
| IC₅₀ (CDK12) | 23.9 nM (at 2 mM ATP) | [1][2][4] |
| IC₅₀ (CDK2/Cyclin E) | 173 µM (at 2 mM ATP) | [1][2][4] |
| IC₅₀ (CDK9/Cyclin T1) | 127 µM (at 2 mM ATP) | [1][2][4] |
Storage and Stability Best Practices
| Condition | Solid this compound | This compound Stock Solution |
| Short-term Storage | 0-4°C (days to weeks) | 0-4°C (days to weeks) |
| Long-term Storage | -20°C (months to years) | -20°C (1 month) or -80°C (6 months) |
| Shipping | Ambient temperature (stable for a few weeks) | Shipped on blue ice |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Temperature fluctuations | - Gently warm the solution- Use sonication to aid dissolution[1][10]- Prepare a fresh stock solution at a lower concentration |
| Inconsistent or no biological effect | - Compound degradation due to improper storage or handling- Incorrect dosage or concentration- Cell line resistance | - Ensure the compound has been stored correctly and avoid repeated freeze-thaw cycles- Perform a dose-response experiment to determine the optimal concentration- Verify the expression and activity of CDK12 in your cell line |
| Difficulty dissolving the compound for in vivo studies | - Inappropriate solvent or formulation | - Follow the recommended in vivo formulation protocols precisely[1]- Ensure all components of the formulation are of high purity |
Experimental Protocols & Methodologies
General Workflow for a Cell-Based Assay with this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2651200-35-8|DC Chemicals [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|CAS 2651200-35-8|DC Chemicals [dcchemicals.com]
- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Supplier | CAS 2651200-35-8 | AOBIOUS [aobious.com]
- 10. CDK12-IN-3 | CDK12 inhibitor | Antitumor | TargetMol [targetmol.com]
- 11. labshake.com [labshake.com]
Addressing Cdk12-IN-5 precipitation in cell culture media
Welcome to the technical support center for Cdk12-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on addressing and preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1] CDK12 is a transcriptional kinase that, in complex with Cyclin K, plays a crucial role in regulating gene transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II.[2] Inhibition of CDK12 has been shown to particularly affect the expression of long genes, including those involved in the DNA damage response (DDR), such as BRCA1. By inhibiting CDK12, this compound can lead to decreased expression of these key genes, making it a valuable tool for studying cancer biology and a potential therapeutic agent.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). For related compounds like Cdk12-IN-3, solubility in DMSO can be very high (e.g., 250 mg/mL), though achieving this may require ultrasonication.[3] It is crucial to use high-purity, anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[3]
Q3: My this compound precipitated after I added it to my cell culture medium. Why did this happen?
A3: Precipitation of DMSO-dissolved compounds in aqueous solutions like cell culture media is a common issue. This occurs because the compound is much less soluble in the aqueous environment of the media than in the concentrated DMSO stock. When the DMSO stock is diluted, the DMSO molecules disperse, and the aqueous media is unable to keep the compound in solution, leading to precipitation.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to not exceed 0.5%, with many researchers recommending a final concentration of 0.1% or lower.[4] The tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[5]
Q5: How should I store my this compound stock solution?
A5: Proper storage is critical for maintaining the stability and activity of this compound. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Troubleshooting Steps
1. I see immediate precipitation upon adding the this compound stock to my media.
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Issue: This is likely due to "shock precipitation" from a highly concentrated DMSO stock being rapidly diluted in an aqueous buffer.
-
Solution:
-
Prepare an intermediate dilution. Instead of adding your high-concentration stock (e.g., 20 mM) directly to the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media.
-
Add dropwise while mixing. Add the DMSO stock solution slowly and dropwise to the surface of the vortexing or swirling culture medium. This facilitates rapid dispersal and reduces localized high concentrations of the compound.
-
Lower your stock concentration. If precipitation persists, remake your stock solution at a lower concentration (e.g., 10 mM instead of 50 mM). This will increase the volume of DMSO added but can improve solubility upon final dilution. Ensure the final DMSO concentration remains below the toxic threshold for your cells.[4]
-
2. The media becomes cloudy over time after adding this compound.
-
Issue: The compound may be slowly coming out of solution due to temperature changes or interactions with media components.
-
Solution:
-
Maintain temperature. Ensure your media is at 37°C when you add the inhibitor and that the cells are promptly returned to the incubator. Avoid cold shock.
-
Check for media component interactions. Some media supplements or high concentrations of serum can reduce the solubility of small molecules. If you are using a custom or serum-free medium, consider if any components could be contributing to the precipitation.
-
Microscopic examination. Before adding the prepared medium to your cells, take a small aliquot and examine it under a microscope. This can help confirm the presence of crystalline precipitates.
-
3. I have followed all the steps, but I still see some fine precipitate.
-
Issue: The desired final concentration of this compound may be at the limit of its solubility in your specific cell culture medium.
-
Solution:
-
Sonication. After preparing your final working solution of this compound in the medium, you can try a brief, gentle sonication to help dissolve any remaining precipitate. Be cautious not to heat the medium excessively.
-
Re-evaluate the final concentration. Consider if a slightly lower final concentration of this compound would still be effective for your experiment. The IC50 for this compound's anti-proliferative activity is in the low nanomolar range, so high micromolar concentrations may not be necessary.[1]
-
Filtration (with caution). As a last resort, you can filter the final medium through a 0.22 µm syringe filter. However, be aware that this will remove the precipitated compound and may reduce the final concentration of the active inhibitor in your medium to an unknown extent.
-
Data and Protocols
Compound Information & Recommended Concentrations
| Parameter | Value | Source |
| Molecular Weight | 454.37 g/mol | - |
| Recommended Solvent | DMSO (anhydrous) | [3] |
| IC50 (Enzymatic) | 23.9 nM (at 2 mM ATP) | [1] |
| IC50 (Anti-proliferative) | 4.19 nM (MDA-MB-231 cells) | [1] |
| Stock Solution Storage | -80°C (6 months); -20°C (1 month) | [1] |
| Recommended Final DMSO Concentration | ≤ 0.1% - 0.5% (cell line dependent) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Equilibrate: Allow the vial of lyophilized this compound and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO to add. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 454.37 g/mol ):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = (0.001 g / 454.37 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 220.1 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol is for preparing a final concentration of 100 nM this compound in 10 mL of medium, ensuring the final DMSO concentration is 0.1%.
-
Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
In a sterile tube, add 2 µL of the 10 mM stock solution to 198 µL of fresh, anhydrous DMSO.
-
Vortex gently. This creates a 100 µM intermediate stock.
-
-
Prepare Final Working Solution:
-
Warm 10 mL of your complete cell culture medium to 37°C.
-
Add 10 µL of the 100 µM intermediate stock to the 10 mL of pre-warmed medium.
-
Immediately mix by gentle inversion or swirling. Do not vortex vigorously as this can cause proteins in the serum to denature and foam.
-
-
Final Check: Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Cdk12 Signaling Pathway
Caption: Simplified Cdk12 signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cdk12-IN-5 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Cdk12-IN-5, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets CDK12, a kinase involved in the regulation of gene transcription.[1][2][3] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is crucial for transcriptional elongation, particularly of long genes.[4] Many of these genes are involved in the DNA Damage Response (DDR), including key homologous recombination (HR) repair pathway genes like BRCA1 and ATR.[4][5] By inhibiting CDK12, this compound disrupts the transcription of these genes, leading to impaired DNA repair, accumulation of DNA damage, and ultimately, cell cycle arrest and apoptosis in cancer cells.[6]
Q2: What are the recommended starting concentrations for in vitro cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Based on available data, a good starting point for cell proliferation assays is a concentration range from low nanomolar (nM) to low micromolar (µM). The reported anti-proliferative IC50 values are in the low nanomolar range for sensitive cell lines.[1] For mechanism of action studies, such as analyzing the downregulation of CDK12 target genes, a concentration of 10-100 nM for 24-72 hours is a reasonable starting point.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store the stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
Q4: What are the expected phenotypic effects of this compound treatment on cancer cells?
A4: Treatment of sensitive cancer cells with this compound is expected to result in several key phenotypic changes:
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Inhibition of cell proliferation: A dose-dependent decrease in cell viability and growth.[1][6]
-
Induction of DNA damage: Accumulation of DNA double-strand breaks, which can be visualized by an increase in γH2AX foci.[6]
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Cell cycle arrest: Disruption of normal cell cycle progression.[6]
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Induction of apoptosis: Programmed cell death, which can be measured by assays such as Annexin V staining.[6]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Conditions | Reference |
| CDK12 Inhibition IC50 | 23.9 nM | - | High ATP (2 mM) | [1][2] |
| Anti-proliferative IC50 | 4.19 nM | MDA-MB-231 | - | [1] |
| Anti-proliferative IC50 | 3.57 nM | CAL-120 | - | [1] |
| BRCA1 mRNA Expression IC50 | 3.23 nM | MDA-MB-231 | - | [1] |
| Selectivity (vs. CDK2/Cyclin E) | >7,200-fold (IC50 = 173 µM) | - | High ATP (2 mM) | [1][2] |
| Selectivity (vs. CDK9/Cyclin T1) | >5,300-fold (IC50 = 127 µM) | - | High ATP (2 mM) | [1][2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using a CCK-8 Kit
This protocol outlines the steps to assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
-
DMSO (vehicle)
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96-well cell culture plates
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Cell Counting Kit-8 (CCK-8) or similar viability reagent
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions or the 2X vehicle control. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.
Protocol 2: Analysis of DDR Gene Expression by RT-qPCR
This protocol describes how to measure changes in the mRNA levels of CDK12 target genes, such as BRCA1, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO (vehicle)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
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Primers for target genes (e.g., BRCA1, ATR) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control at the desired concentration and for the appropriate duration (e.g., 100 nM for 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for your target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 3: Western Blot Analysis of CDK12 Target Proteins
This protocol details the detection of changes in protein levels of CDK12 or its downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
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Transfer buffer and membranes (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK12, anti-phospho-RNA Pol II Ser2, anti-BRCA1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle as described for RT-qPCR. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak effect on cell proliferation | - Cell line is resistant to CDK12 inhibition.- Inhibitor concentration is too low.- Treatment duration is too short.- Inhibitor has degraded. | - Screen a panel of cell lines to find a sensitive model.- Perform a dose-response experiment with a wider concentration range.- Extend the treatment duration (e.g., up to 120 hours).- Use a fresh aliquot of this compound. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent inhibitor concentration.- Cell passage number is too high. | - Ensure consistent cell seeding and counting.- Prepare fresh dilutions of the inhibitor for each experiment.- Use cells within a consistent and low passage number range. |
| No change in the expression of known CDK12 target genes | - The chosen time point is not optimal for detecting transcriptional changes.- The inhibitor concentration is not sufficient to engage the target in the specific cell line. | - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for transcriptional changes.- Confirm target engagement by assessing the phosphorylation of RNA Polymerase II at Serine 2. |
| Off-target effects observed | - Inhibitor concentration is too high. | - Use the lowest effective concentration of this compound.- Compare the phenotype with that of a structurally different CDK12 inhibitor or with CDK12 knockdown (e.g., using siRNA) as an orthogonal approach. |
Visualizations
Caption: CDK12 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: A decision tree for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2651200-35-8|DC Chemicals [dcchemicals.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Technical Support Center: Managing Cytotoxicity of Cdk12-IN-5 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Cdk12-IN-5 in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1] CDK12, in complex with Cyclin K, plays a crucial role in regulating the transcription of long genes by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][3] Many of these long genes are critical for the DNA Damage Response (DDR), including key homologous recombination (HR) proteins like BRCA1 and ATR.[1][2][4] By inhibiting CDK12, this compound disrupts the transcription of these essential DDR genes, leading to genomic instability, cell cycle arrest, and ultimately apoptosis, which manifests as cytotoxicity.[4][5] This on-target effect is the primary driver of its anti-cancer activity but can also lead to toxicity in long-term studies.
Q2: At what concentrations does this compound typically show antiproliferative effects?
A2: The antiproliferative activity of this compound is cell-line dependent. Below is a summary of reported IC50 values for its antiproliferative and biochemical activities. It is crucial to determine the optimal concentration for your specific cell line and experimental duration to minimize cytotoxicity while achieving the desired biological effect.
| Parameter | Cell Line/Target | IC50 Value |
| Biochemical Inhibition | CDK12 (at 2 mM ATP) | 23.9 nM |
| CDK2/Cyclin E (at 2 mM ATP) | 173 µM | |
| CDK9/Cyclin T1 (at 2 mM ATP) | 127 µM | |
| Antiproliferative Activity | MDA-MB-231 | 4.19 nM |
| CAL-120 | 3.57 nM | |
| mRNA Expression Inhibition | BRCA1 in MDA-MB-231 | 3.23 nM |
Q3: How can I monitor the cytotoxicity of this compound in my long-term experiment?
A3: Continuous monitoring of cell viability and health is essential. A combination of methods is recommended:
-
Real-time cell imaging: Automated live-cell imaging systems can non-invasively monitor cell morphology and confluence over time.
-
Viability assays: Perform periodic viability assays such as Trypan Blue exclusion, MTT, or CellTiter-Glo® at different time points.
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Cytotoxicity assays: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.
-
Apoptosis assays: Use assays like Annexin V/PI staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.
Troubleshooting Guides
Issue 1: Excessive cell death observed in long-term cultures.
This is a common issue when using a potent inhibitor like this compound for extended periods. The following steps can help mitigate this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing this compound cytotoxicity.
Detailed Steps:
-
Confirm the Optimal Concentration:
-
Problem: The concentration of this compound may be too high for long-term exposure, leading to excessive on-target cytotoxicity.
-
Solution: Perform a detailed time-course and dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., from 0.1 nM to 1 µM) and measure cell viability at multiple time points (e.g., 24h, 48h, 72h, and longer). The goal is to find the lowest concentration that elicits the desired biological effect (e.g., downregulation of DDR genes) with acceptable viability over the intended study duration.
-
-
Implement Intermittent Dosing:
-
Problem: Continuous exposure to this compound may not be necessary to maintain its biological effect and can lead to cumulative toxicity.
-
Solution: Introduce drug-free periods to allow cells to recover. See the detailed "Protocol for Intermittent Dosing" below.
-
-
Perform Washout Experiments:
-
Problem: It is important to determine if the cytotoxic effects are reversible.
-
Solution: Treat cells for a defined period, then wash out the inhibitor and monitor cell recovery. This can help distinguish between a transient cytostatic effect and irreversible cytotoxicity. See the "Protocol for Washout Experiment" below.
-
-
Investigate Potential Off-Target Effects:
-
Problem: While this compound is selective, high concentrations or long-term exposure might lead to off-target effects contributing to cytotoxicity.
-
Solution: Differentiate between on-target and off-target toxicity. See the "Protocol to Differentiate On-Target vs. Off-Target Cytotoxicity" below.
-
Issue 2: Difficulty differentiating on-target vs. off-target cytotoxicity.
Signaling Pathway of CDK12 in DNA Damage Response:
Caption: CDK12 signaling pathway in the DNA damage response.
Experimental Approach:
To confirm that the observed cytotoxicity is due to the inhibition of CDK12 (on-target), you can perform rescue experiments or use a structurally distinct CDK12 inhibitor.
-
Rescue Experiment:
-
Develop a cell line that overexpresses a this compound-resistant mutant of CDK12.
-
Treat both the wild-type and mutant cell lines with this compound.
-
If the cytotoxicity is on-target, the mutant cell line should exhibit resistance to the compound compared to the wild-type cells.
-
-
Use of a Structurally Different CDK12 Inhibitor:
-
Treat your cells with another selective CDK12 inhibitor that has a different chemical scaffold (e.g., THZ531).
-
If this inhibitor phenocopies the cytotoxicity observed with this compound, it is likely an on-target effect.
-
Experimental Protocols
Protocol for Intermittent Dosing of this compound in vitro
Objective: To reduce the long-term cytotoxicity of this compound by providing drug-free recovery periods.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Establish Baseline: Seed cells in multiple plates and treat them continuously with the determined optimal concentration of this compound and a vehicle control (DMSO). Monitor cell viability at regular intervals (e.g., every 24 hours) for the full duration of your planned long-term experiment. This will serve as a comparison for the intermittent dosing schedules.
-
Design Dosing Schedules: Based on the continuous exposure data, design several intermittent dosing schedules. Examples include:
-
Schedule A: 2 days on, 2 days off
-
Schedule B: 3 days on, 4 days off
-
Schedule C: 1 day on, 3 days off
-
-
Execution of Intermittent Dosing:
-
"On" Period: Add this compound to the culture medium at the desired concentration.
-
"Off" Period: a. Aspirate the medium containing this compound. b. Gently wash the cells twice with pre-warmed sterile PBS. c. Add fresh, drug-free complete culture medium.
-
-
Monitoring: At the end of each "on" and "off" cycle, and at time points corresponding to the continuous treatment group, assess:
-
Cell viability (e.g., MTT assay).
-
Target engagement (e.g., by Western blot for phosphorylated RNAPII Ser2 or qRT-PCR for downstream target genes like BRCA1).
-
-
Analysis: Compare the viability and target modulation between the continuous and intermittent dosing groups. Select the schedule that maintains the desired biological effect with the least impact on cell viability.
Protocol for Washout Experiment
Objective: To determine the reversibility of this compound's effects.
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with this compound at the desired concentration for a specific duration (e.g., 24, 48, or 72 hours). Include a continuous exposure control and a vehicle control.
-
Washout: a. Aspirate the drug-containing medium. b. Wash the cell monolayer twice with warm, sterile PBS. c. Add fresh, drug-free medium.
-
Recovery Monitoring: Monitor cell viability and morphology at several time points post-washout (e.g., 24, 48, 72 hours).
-
Analysis: Compare the recovery of the washout group to the continuous exposure and vehicle control groups. Significant recovery suggests a cytostatic or reversible cytotoxic effect at that concentration and duration.
Protocol to Differentiate On-Target vs. Off-Target Cytotoxicity
Objective: To determine if the observed cytotoxicity is a direct result of CDK12 inhibition.
Procedure:
-
Establish a Resistant Cell Line (if feasible):
-
Introduce a mutation in the CDK12 gene that is known or predicted to confer resistance to this compound without abolishing its kinase activity.
-
Transfect your cell line with a plasmid expressing this mutant CDK12 or a wild-type control.
-
-
Comparative Dose-Response:
-
Perform a dose-response experiment with this compound on the wild-type, vector control, and CDK12 mutant-expressing cells.
-
Expected On-Target Result: The CDK12 mutant-expressing cells will show a rightward shift in the dose-response curve (i.e., they will be more resistant) compared to the control cells.
-
Expected Off-Target Result: All cell lines will exhibit similar sensitivity to this compound.
-
-
Use of a Structurally Unrelated Inhibitor:
-
Select another potent and selective CDK12 inhibitor with a different chemical structure (e.g., THZ531).
-
Perform a dose-response experiment with both this compound and the alternative inhibitor in your cell line.
-
Expected On-Target Result: The alternative inhibitor should produce a similar cytotoxic phenotype and affect the same downstream signaling pathways (e.g., reduced p-RNAPII Ser2, decreased BRCA1 mRNA).
-
Expected Off-Target Result: The alternative inhibitor may have a different cytotoxicity profile or may not replicate the specific molecular effects of this compound.
-
References
- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of Cdk12-IN-5: A Comparative Analysis with Other CDK Inhibitors
For Immediate Release
In the landscape of cancer therapeutics, the selective inhibition of Cyclin-Dependent Kinases (CDKs) presents a promising avenue for targeted drug development. This guide provides a detailed comparison of the kinase selectivity of the investigational inhibitor Cdk12-IN-5 against a panel of other CDK inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is not publicly available, this comparison utilizes data from structurally similar and highly selective Cdk12 inhibitors, Cdk12-IN-2 and Cdk12-IN-3, as surrogates to facilitate a meaningful analysis.
Cyclin-dependent kinase 12 (Cdk12) has emerged as a critical regulator of gene transcription, particularly for genes involved in the DNA Damage Response (DDR).[1] Its role in maintaining genomic stability makes it an attractive target for therapeutic intervention, especially in cancers with underlying DNA repair defects. However, the high degree of homology among CDK family members, particularly between Cdk12 and Cdk13, poses a significant challenge in developing highly selective inhibitors.[2][3]
Comparative Selectivity Profile of CDK Inhibitors
To provide a clear overview of the selectivity of various CDK inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a range of cyclin-dependent kinases. The data is compiled from various preclinical studies and highlights the distinct selectivity profiles of these compounds.
| Inhibitor | Cdk12 (IC50, nM) | Cdk13 (IC50, nM) | Cdk9 (IC50, nM) | Cdk7 (IC50, nM) | Cdk2 (IC50, nM) | Cdk1 (IC50, nM) | Cdk4 (IC50, nM) | Cdk6 (IC50, nM) | Notes |
| Cdk12-IN-2 | 52 | 10 | >10,400 | >10,400 | >10,400 | - | - | - | Highly selective for Cdk12/13 over other CDKs.[4] |
| Cdk12-IN-3 | 31 | - | >2,669 | >2,669 | >2,669 | >2,669 | - | - | Highly selective for Cdk12.[4] |
| THZ531 | 158 | 69 | - | - | - | - | - | - | Covalent inhibitor of Cdk12 and Cdk13. |
| Dinaciclib | 50 | - | - | - | - | - | - | - | Pan-CDK inhibitor.[4] |
| Palbociclib | - | - | - | - | - | - | 9-11 | 15 | Selective Cdk4/6 inhibitor.[5] |
| Ribociclib | - | - | - | - | - | - | 10 | 39 | Selective Cdk4/6 inhibitor.[5] |
| Abemaciclib | Weaker | Weaker | Comparable | Weaker | Comparable | Comparable | 2 | 9.9 | Inhibits Cdk4/6 and other CDKs including Cdk1, 2, and 9.[5][6][7] |
Experimental Methodologies
The determination of inhibitor selectivity is crucial for understanding their therapeutic potential and off-target effects. The following are detailed protocols for commonly employed biochemical assays used to generate the data presented above.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor binding to a kinase of interest.
Principle: The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by a test compound. The kinase is labeled with a Europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor™ 647 dye. When the tracer is bound to the kinase, excitation of the Eu chelate results in FRET to the Alexa Fluor™ 647 tracer, producing a high TR-FRET signal. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the TR-FRET signal.
Protocol:
-
Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: The test inhibitor is serially diluted in DMSO and then further diluted in the kinase buffer to the desired final concentrations.
-
Assay Plate Preparation: In a 384-well plate, the diluted test compounds are added.
-
Kinase/Antibody Mixture Addition: A pre-mixed solution containing the Eu-labeled anti-tag antibody and the target CDK is added to the wells containing the test compound.
-
Tracer Addition: The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.
-
Incubation: The plate is incubated at room temperature for a specified period (typically 1 hour) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Assay
This is a high-throughput competition binding assay that assesses the interaction of a test compound against a large panel of kinases.
Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound is incubated with the kinase and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the attached DNA tag. A compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower signal.
Protocol:
-
Compound Preparation: The test compound is typically prepared in DMSO.
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the ligand-coated beads in a multi-well plate.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The kinase bound to the beads is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are often reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) or IC50 values can be determined from dose-response curves.
Cdk12 Signaling Pathway and Experimental Workflow
To visualize the biological context of Cdk12 inhibition and the experimental process for determining inhibitor selectivity, the following diagrams are provided.
Caption: Cdk12 signaling pathway in the DNA Damage Response.
Caption: Experimental workflow for determining CDK inhibitor selectivity.
Conclusion
The comparative analysis of CDK inhibitors reveals a spectrum of selectivity profiles. While the clinical CDK4/6 inhibitors Palbociclib and Ribociclib demonstrate high selectivity for their primary targets, Abemaciclib exhibits a broader kinase inhibition profile.[5][8][9] Investigational Cdk12 inhibitors, represented here by Cdk12-IN-2 and Cdk12-IN-3, showcase remarkable selectivity for Cdk12 over other CDK family members.[4] This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it can minimize off-target effects and associated toxicities. The development of highly selective Cdk12 inhibitors like this compound holds promise for targeting cancers with specific vulnerabilities in the DNA damage response pathway. Further preclinical and clinical evaluation is warranted to fully elucidate their therapeutic potential.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]
- 8. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 9. Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment [mdpi.com]
A Comparative Analysis of CDK12 Inhibition by Cdk12-IN-5 and Genetic Knockout Models
This guide provides a comprehensive comparison of the biological effects of the selective inhibitor Cdk12-IN-5 versus genetic knockout of Cyclin-Dependent Kinase 12 (CDK12). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two common methodologies for studying CDK12 function.
CDK12, in complex with Cyclin K, plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2] This activity is particularly important for the transcriptional elongation of long genes, many of which are integral to the DNA Damage Response (DDR) pathway, including key genes involved in homologous recombination (HR) such as BRCA1, BRCA2, ATM, and ATR.[1][3][4] Consequently, loss of CDK12 function, either through chemical inhibition or genetic deletion, impairs the DDR and sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[1][4]
Comparative Effects on Cellular Processes
The functional consequences of CDK12 inhibition with this compound and CDK12 knockout are largely overlapping, leading to similar cellular phenotypes. Both approaches result in the downregulation of DDR genes, leading to impaired DNA repair and increased genomic instability.[1][5] This shared mechanism underscores the on-target effects of selective CDK12 inhibitors. However, the kinetics and potential for off-target effects or compensatory mechanisms can differ between acute chemical inhibition and chronic genetic knockout. For instance, some studies have reported that stable CDK12 knockout cell lines may not exhibit the same degree of sensitization to PARP inhibitors as cells acutely treated with a CDK12 inhibitor, potentially due to the emergence of compensatory mechanisms.[6][7]
Key Cellular Effects:
-
Transcription: Both methods lead to a gene length-dependent transcription elongation defect, causing premature cleavage and polyadenylation (PCPA) of transcripts, particularly for long genes.[3][8]
-
DNA Damage Response: The downregulation of essential DDR genes, especially those in the HR pathway, is a hallmark of CDK12 functional loss.[1][4][9] This creates a "BRCAness" phenotype.
-
Cell Cycle: Inhibition or knockout of CDK12 can lead to defects in cell cycle progression, particularly at the G1/S transition.[1]
-
Genomic Instability: Loss of CDK12 function is associated with increased genomic instability, including a characteristic phenotype of focal tandem duplications.[1]
-
Sensitization to Therapy: A critical consequence is the sensitization of cancer cells to PARP inhibitors and platinum-based chemotherapy.[1][5]
Quantitative Data Comparison
The following tables summarize the quantitative effects of a representative potent CDK12 inhibitor (as a proxy for this compound) versus CDK12 knockout on gene expression and cell viability in relevant cancer cell lines.
Table 1: Effect on DDR Gene Expression
| Gene | Method | Cell Line | Fold Change in mRNA Expression (relative to control) | Reference |
| BRCA1 | CDK12/13 Inhibitor (THZ531) | IMR-32 | Downregulated | [10] |
| CDK12 Knockdown | HeLa | Downregulated | [5] | |
| ATR | CDK12/13 Inhibitor (THZ531) | IMR-32 | Downregulated | [10] |
| CDK12 Knockdown | HeLa | Downregulated | [5] | |
| FANCD2 | CDK12/13 Inhibitor (THZ531) | IMR-32 | Downregulated | [10] |
| CDK12 Knockdown | HeLa | Downregulated | [5] |
Table 2: Sensitization to PARP Inhibitors
| Cell Line | CDK12 Perturbation | PARP Inhibitor | Effect | Reference |
| Triple-Negative Breast Cancer | CDK12/13 Inhibitor (SR-4835) | Olaparib | Synergistic inhibition of cell proliferation | [2] |
| Ovarian Cancer (A2780) | Stable CDK12 Knockout | Olaparib | No significant difference in sensitivity | [6] |
| Prostate Cancer | CDK12 Inactivation (CRISPR) | Rucaparib | Increased sensitivity | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of CDK12 in the DNA damage response pathway and a typical experimental workflow for comparing a CDK12 inhibitor to a knockout model.
Caption: CDK12's role in the DNA damage response pathway.
Caption: Workflow for comparing this compound and CDK12 KO.
Experimental Protocols
Generation of CDK12 Knockout Cell Line via CRISPR/Cas9
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the CDK12 gene. It is recommended to use at least two distinct sgRNAs to ensure efficient knockout.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the cancer cell line of interest with the Cas9/sgRNA-expressing plasmid using a suitable transfection reagent.
-
Selection: Select for transfected cells using puromycin (or another appropriate selection marker) for 48-72 hours.
-
Single-Cell Cloning: Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clone Expansion and Validation: Expand the resulting clones and validate the knockout of CDK12 by:
-
Sanger Sequencing: To confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blotting: To confirm the absence of the CDK12 protein. A validated antibody specific to CDK12 should be used.
-
qRT-PCR: To confirm the reduction in CDK12 mRNA levels.
-
qRT-PCR Analysis of DDR Gene Expression
-
Cell Treatment: Plate wild-type and CDK12 KO cells. Treat wild-type cells with this compound at a predetermined effective concentration (e.g., 100 nM) or DMSO as a vehicle control for 24 hours.
-
RNA Extraction: Isolate total RNA from all cell populations using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for target DDR genes (BRCA1, ATR, etc.) and a housekeeping gene for normalization (GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability and PARP Inhibitor Synergy Assay
-
Cell Plating: Seed wild-type, CDK12 KO, and wild-type cells pre-treated with this compound into 96-well plates.
-
Drug Treatment: Treat the cells with a serial dilution of a PARP inhibitor (e.g., olaparib) alone and in combination with a fixed concentration of this compound for the wild-type cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Plot dose-response curves and calculate IC50 values. For combination treatments, synergy can be calculated using the Bliss independence model or Chou-Talalay method.
Conclusion
Both this compound and CDK12 knockout models serve as valuable tools for investigating the biological functions of CDK12 and its role in cancer. Chemical inhibition offers the advantage of acute, dose-dependent, and reversible target modulation, which can be more representative of a therapeutic intervention. Genetic knockout provides a stable and complete loss-of-function model, which is useful for studying the long-term consequences of CDK12 absence. However, researchers should be aware of potential compensatory mechanisms that may arise in stable knockout lines. The choice of model should be guided by the specific research question, with direct comparative experiments, as outlined in this guide, providing the most robust and translatable findings.
References
- 1. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk12 regulates DNA repair Genes by suppressing intronic polyadenylation [dspace.mit.edu]
- 4. CDK12 regulates DNA repair genes by suppressing intronic polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable CDK12 Knock-Out Ovarian Cancer Cells Do Not Show Increased Sensitivity to Cisplatin and PARP Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular consequences of acute versus chronic CDK12 loss in prostate carcinoma nominates distinct therapeutic strategies [elifesciences.org]
- 8. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Covalent CDK12 Inhibitors: A Comparative Analysis Featuring Cdk12-IN-5
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 12 (CDK12) has emerged as a compelling target in oncology. Its critical role in regulating transcriptional elongation, particularly of genes involved in the DNA damage response (DDR), makes its inhibition a promising strategy for cancer therapy. Covalent inhibitors of CDK12, which form a permanent bond with the kinase, offer the potential for enhanced potency and prolonged duration of action. This guide provides an objective comparison of Cdk12-IN-5 with other notable covalent CDK12 inhibitors, supported by available experimental data.
Mechanism of Action: Covalent Inhibition of CDK12
CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in productive transcriptional elongation. Covalent CDK12 inhibitors typically target a non-catalytic cysteine residue (Cys1039) located near the ATP-binding pocket. By forming an irreversible bond with this cysteine, these inhibitors lock the kinase in an inactive conformation, thereby blocking its phosphotransferase activity. This leads to a reduction in Pol II CTD phosphorylation, premature transcription termination, and downregulation of CDK12-dependent genes, including critical DDR genes like BRCA1 and ATM.
Comparative Performance of Covalent CDK12 Inhibitors
This section provides a comparative overview of this compound and other well-characterized covalent CDK12 inhibitors: THZ531, BSJ-01-175, and MFH-290. The data presented is compiled from various studies and should be interpreted with the consideration that experimental conditions may vary.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. For covalent inhibitors, the IC50 is often time-dependent. The following table summarizes the reported biochemical IC50 values against CDK12 and other related kinases to indicate selectivity.
| Inhibitor | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK7 IC50 (µM) | CDK9 IC50 (µM) | Reference |
| This compound | 23.9 (at 2 mM ATP) | - | 173 | 127 | |
| THZ531 | 158 | 69 | 8.5 | 10.5 | [1][2] |
| BSJ-01-175 | 155 | - | >10 | >10 | |
| MFH-290 | Covalent | Covalent | - | - | [3][4] |
Note: A lower IC50 value indicates higher potency. The high ATP concentration used for this compound testing suggests strong potency in a more physiologically relevant condition. Direct comparison is challenging due to differing assay conditions across studies.
Cellular Activity
The anti-proliferative activity of these inhibitors is a key indicator of their potential as therapeutic agents. The following table summarizes their potency in various cancer cell lines.
| Inhibitor | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | 4.19 | [5] |
| CAL-120 (Breast Cancer) | 3.57 | [5] | |
| THZ531 | Jurkat (T-cell Leukemia) | 50 | [1][2] |
| BSJ-01-175 | TC71 (Ewing Sarcoma) | - | [5] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize covalent CDK12 inhibitors. Specific details may vary between laboratories.
Biochemical Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of CDK12.
-
Reagents and Materials: Recombinant CDK12/Cyclin K enzyme, substrate (e.g., a peptide derived from the Pol II CTD), ATP (often radiolabeled with ³²P or ³³P), kinase assay buffer, and the test inhibitor at various concentrations.
-
Procedure: a. The CDK12/Cyclin K enzyme is pre-incubated with the covalent inhibitor for a defined period to allow for covalent bond formation. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity. e. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[6][7]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, 96-well plates, the test inhibitor at various concentrations, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are treated with a range of concentrations of the covalent inhibitor. c. The plates are incubated for a specified period (e.g., 72 hours). d. The viability reagent is added to each well. e. The signal (absorbance for MTT, luminescence for CellTiter-Glo®) is measured using a plate reader. f. The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined.[8][9]
Visualizing the Impact of CDK12 Inhibition
The following diagrams illustrate the CDK12 signaling pathway and a typical experimental workflow for evaluating covalent inhibitors.
Conclusion
This compound is a potent and selective covalent inhibitor of CDK12.[5] While direct comparative studies are limited, the available data suggests it holds promise as a valuable research tool and a potential starting point for therapeutic development. Its high potency at physiological ATP concentrations is a noteworthy feature. Further head-to-head studies with other covalent inhibitors like THZ531, BSJ-01-175, and MFH-290 under standardized assay conditions will be crucial to definitively establish its comparative advantages in terms of potency, selectivity, and cellular efficacy. The continued exploration of these covalent inhibitors is expected to provide deeper insights into CDK12 biology and pave the way for novel cancer therapies.
References
- 1. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of MFH290: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. youtube.com [youtube.com]
Validating the Impact of Cdk12-IN-5 on Gene Expression Signatures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cyclin-dependent kinase 12 (CDK12) inhibitors, with a focus on validating the expected impact of Cdk12-IN-5 on specific gene expression signatures. While direct comparative gene expression data for this compound is not publicly available, this document benchmarks its anticipated effects against well-characterized CDK12 inhibitors, THZ531 and SR-4835. The information presented is based on the established mechanism of CDK12 and the observed effects of its inhibitors on the transcription of genes crucial for the DNA Damage Response (DDR).
The Role of CDK12 in Gene Expression
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a critical role in regulating gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a key step for the transition from transcription initiation to productive elongation.[1][2][3][4][5] This regulatory function is particularly important for the expression of long genes, many of which are integral components of the DNA Damage Response (DDR) pathway, including BRCA1, BRCA2, ATM, and ATR.[2][3][4][6]
Inhibition of CDK12 disrupts this process, leading to premature termination of transcription and subsequent downregulation of these essential DDR genes.[2][4][7] This induced deficiency in DNA repair, often termed "BRCAness," creates a synthetic lethal vulnerability in cancer cells, making them more susceptible to DNA-damaging agents and PARP inhibitors.[8][9]
Comparative Analysis of CDK12 Inhibitors
While specific transcriptomic data for this compound is pending, its high potency and selectivity suggest it will align with the gene expression signature observed with other leading CDK12 inhibitors. The following tables summarize the available data for key compounds.
Inhibitor Potency and Selectivity
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound | CDK12 | 23.9 | High selectivity over CDK2 and CDK9 | ATP-competitive |
| THZ531 | CDK12/13 | 158 (CDK12), 69 (CDK13) | Also inhibits CDK7 and CDK9 at higher concentrations | Covalent |
| SR-4835 | CDK12/13 | 98 (CDK12), 4.9 (CDK13) | Highly selective for CDK12/13 | ATP-competitive |
Table 1: Comparison of biochemical potency and selectivity of various CDK12 inhibitors. The data highlights this compound's potent and selective profile.
Impact on DNA Damage Response (DDR) Gene Expression
Treatment of cancer cell lines with CDK12 inhibitors consistently leads to the downregulation of a core set of DDR genes. The following table presents representative data from studies on THZ531 and SR-4835, which serves as a benchmark for the expected effects of this compound.
| Gene | THZ531 (Fold Change) | SR-4835 (Fold Change) | Expected this compound Effect |
| BRCA1 | ↓ | ↓ | Downregulation |
| BRCA2 | ↓ | ↓ | Downregulation |
| ATM | ↓ | ↓ | Downregulation |
| ATR | ↓ | ↓ | Downregulation |
| FANCF | ↓ | Not Reported | Downregulation |
| RAD51 | ↓ | ↓ | Downregulation |
Table 2: Observed effects of THZ531 and SR-4835 on the expression of key DDR genes. It is anticipated that this compound will produce a similar pattern of downregulation.
Visualizing the Mechanism and Experimental Approach
To better understand the biological context and the methods used to validate CDK12 inhibitor activity, the following diagrams illustrate the CDK12 signaling pathway and a standard experimental workflow.
Caption: CDK12-mediated phosphorylation of RNA Polymerase II and its inhibition.
Caption: A typical workflow for assessing the impact of a CDK12 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the impact of a CDK12 inhibitor on gene expression.
RNA-Sequencing and Bioinformatic Analysis
-
Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR-3, Jurkat) at an appropriate density. Treat cells with this compound at various concentrations (e.g., 50 nM, 200 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
RNA Extraction: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: Prepare sequencing libraries from high-quality RNA samples using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq).
-
Data Analysis:
-
Perform quality control of raw sequencing reads using FastQC.
-
Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between inhibitor-treated and control samples using DESeq2 or edgeR in R.
-
Conduct gene set enrichment analysis (GSEA) to identify enriched pathways among the differentially expressed genes, with a focus on DDR and cell cycle-related pathways.
-
Quantitative Real-Time PCR (RT-qPCR) for Validation
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.
-
Primer Design: Design and validate primers for target DDR genes (BRCA1, ATM, etc.) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. A typical reaction includes cDNA template, forward and reverse primers, and master mix.
-
Data Analysis: Perform qPCR on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Western Blotting for Target Engagement
-
Protein Extraction and Quantification: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-phospho-RNA Polymerase II CTD (Ser2)
-
Mouse anti-RNA Polymerase II CTD
-
Rabbit anti-CDK12
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion
Based on its high potency and the established mechanism of CDK12 inhibition, this compound is expected to be a valuable tool for studying the consequences of DDR pathway disruption. The experimental protocols outlined in this guide provide a robust framework for validating its impact on the specific gene expression signatures characteristic of CDK12 inhibition. The anticipated downregulation of key DDR genes by this compound would confirm its on-target activity and support its further investigation as a potential therapeutic agent, particularly in combination with PARP inhibitors or DNA-damaging chemotherapy. Future studies involving direct comparative transcriptomic analysis of this compound alongside other CDK12 inhibitors will be crucial to fully elucidate its specific molecular effects and therapeutic potential.
References
- 1. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
A Comparative Analysis of Cdk12-IN-5 and Dual CDK12/13 Inhibitors
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) involved in transcription has emerged as a promising strategy. Among these, CDK12 and CDK13 have garnered significant attention due to their roles in regulating transcription elongation, RNA processing, and the DNA damage response (DDR).[1][2][3] This guide provides a comparative analysis of Cdk12-IN-5, a potent CDK12 inhibitor, and prominent dual CDK12/CDK13 inhibitors, offering insights into their biochemical potency, cellular effects, and mechanisms of action for researchers, scientists, and drug development professionals.
Introduction to CDK12 and CDK13 Inhibition
CDK12 and its close homolog CDK13 are key regulators of gene transcription through their phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II).[2][4] This activity is crucial for the expression of long genes, including many essential components of the DNA damage response pathway such as BRCA1, ATM, and FANCF.[5][6] Consequently, inhibition of CDK12 and/or CDK13 can induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to DNA-damaging agents and PARP inhibitors.[6][7] Due to the high degree of homology and functional redundancy between CDK12 and CDK13, many small molecule inhibitors target both kinases.[2][8] This guide will compare the effects of a compound primarily targeting CDK12, this compound, with those of well-characterized dual inhibitors.
Data Presentation: Biochemical Potency and Cellular Effects
The following table summarizes the in vitro kinase inhibitory potency and cellular effects of this compound and two representative dual CDK12/CDK13 inhibitors, THZ531 and SR-4835.
| Inhibitor | Target(s) | IC50 (CDK12) | IC50 (CDK13) | Cellular IC50 | Key Cellular Effects |
| This compound | CDK12 (>CDK13) | 23.9 nM (at 2mM ATP) | 10 nM (as CDK12-IN-2) | Not widely reported | Potent and selective inhibition of CDK12.[9][10] |
| THZ531 | CDK12/CDK13 | 158 nM | 69 nM | 50 nM (Jurkat cells) | Covalent inhibitor; reduces Pol II Ser2 phosphorylation; induces apoptosis.[1][3][11] |
| SR-4835 | CDK12/CDK13 | 99 nM | 4.9 nM | ~100 nM (EC50 for pSer2 reduction) | ATP-competitive; suppresses DDR gene expression; synergizes with chemotherapy and PARP inhibitors.[7][12] Functions as a molecular glue to promote cyclin K degradation.[6][13] |
Mechanism of Action: Targeting the Transcriptional Machinery
The primary mechanism of action for both this compound and dual CDK12/CDK13 inhibitors is the inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation. Specifically, these inhibitors prevent the phosphorylation of serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II CTD, a modification critical for productive transcription elongation.[5][6][14]
The diagram below illustrates the central role of the CDK12/Cyclin K and CDK13/Cyclin K complexes in transcription elongation and how their inhibition impacts downstream cellular processes.
Caption: Inhibition of CDK12/13-mediated RNA Pol II CTD phosphorylation.
While both types of inhibitors reduce pSer2 levels, the functional consequences may differ. Potent dual inhibition of CDK12 and CDK13 can lead to a more profound and widespread disruption of transcription and RNA processing, potentially resulting in stronger anti-cancer activity.[8][15] In contrast, a more selective CDK12 inhibitor like this compound might offer a more targeted approach, though the functional redundancy of CDK13 could potentially limit its efficacy in some contexts. Notably, SR-4835 also acts as a molecular glue, promoting the degradation of Cyclin K, which could contribute to its distinct biological activity compared to other inhibitors.[13][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to characterize CDK12 and CDK13 inhibitors.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Caption: Workflow for determining inhibitor potency in a kinase assay.
Protocol:
-
Prepare a reaction mixture containing recombinant CDK12/Cyclin K or CDK13/Cyclin K, a suitable substrate (e.g., GST-fused Pol II CTD), and kinase assay buffer.[17]
-
Add the test inhibitor at a range of concentrations.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[17]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the inhibitor at various concentrations for a specified duration (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18][19]
Western Blot for RNA Polymerase II Phosphorylation
This technique is used to detect changes in the phosphorylation status of specific residues on the Pol II CTD.
Protocol:
-
Treat cells with the inhibitor for the desired time and at the appropriate concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total Pol II, phospho-Ser2 Pol II, and phospho-Ser5 Pol II.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-specific signals to the total Pol II signal.
Conclusion
The comparative analysis of this compound and dual CDK12/CDK13 inhibitors highlights the nuances in targeting these transcriptional kinases. While this compound offers high potency for CDK12, the functional redundancy with CDK13 suggests that dual inhibitors like THZ531 and SR-4835 may provide a more comprehensive inhibition of the transcriptional machinery regulated by these kinases. The choice of inhibitor will depend on the specific research question, with this compound being a valuable tool to dissect the specific roles of CDK12, and dual inhibitors representing a potentially more potent therapeutic strategy for cancers dependent on the activity of both kinases. Further research, including detailed head-to-head preclinical studies, is warranted to fully elucidate the therapeutic potential of selective versus dual inhibition of CDK12 and CDK13.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Interaction of Cyclin-Dependent Kinase 12/CrkRS with Cyclin K1 Is Required for the Phosphorylation of the C-Terminal Domain of RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ531 Induces a State of BRCAness in Multiple Myeloma Cells: Synthetic Lethality with Combination Treatment of THZ 531 with DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labshake.com [labshake.com]
- 10. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. thesgc.org [thesgc.org]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cdk12-IN-5
For Immediate Implementation by Laboratory Personnel
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of researchers and the protection of the environment. Cdk12-IN-5, a potent and selective inhibitor of cyclin-dependent kinase 12, requires strict adherence to hazardous waste disposal protocols due to its inherent toxicological properties. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
I. Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].
Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[1][2].
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, researchers must wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
III. Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste. This protocol applies to the pure compound, solutions containing this compound, and any contaminated labware.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All this compound waste must be collected in a designated, leak-proof hazardous waste container that is compatible with the chemical. The original container may be used if it is in good condition[3].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Store it separately from strong acids, bases, and oxidizing agents[3].
Step 2: Handling Contaminated Materials
-
Solid Waste: Items such as gloves, pipette tips, and weighing papers contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste[4].
-
Empty Containers: The original this compound container, even if empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as liquid hazardous waste[4].
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3][5].
-
Secondary Containment: The waste container should be kept in a secondary containment tray or bin to prevent the spread of material in case of a leak[3].
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal[5][6].
-
Documentation: Follow all institutional and regulatory requirements for documenting the hazardous waste generated[1].
IV. Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris using appropriate tools (e.g., scoop, dustpan).
-
Clean: Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.
-
Dispose: Place all spill cleanup materials into the designated hazardous waste container.
V. Experimental Workflow for Disposal
Below is a diagram illustrating the logical flow of the this compound disposal procedure.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.
References
- 1. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JCI - CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models [jci.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
